6,7-Diazaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
227941-83-5 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
6,7-diazaspiro[4.5]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-8(4-1)6-3-7-9-10-8/h9-10H,1-7H2 |
InChI Key |
ILLVEPQHUZVGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCNN2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Characteristics of 6,7-Diazaspiro[4.5]decane: A Theoretical and Practical Guide
Disclaimer: Publicly available experimental data on the physicochemical properties, synthesis, and biological activity of 6,7-Diazaspiro[4.5]decane is limited. This guide provides predicted physicochemical characteristics and outlines generalized experimental protocols based on established methods for analogous compounds. Researchers should use this information as a preliminary guide for experimental design.
Introduction
This compound is a bicyclic organic compound featuring a spirocyclic carbon center connecting a cyclopentane ring and a diazacyclohexane (piperazine) ring. The nitrogen atoms at positions 6 and 7 are vicinal, classifying it as a vicinal diamine incorporated into a heterocyclic system. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles. This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the theoretical and practical aspects of characterizing this compound.
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of this compound have been predicted using computational models. These values provide a useful starting point for experimental work, such as selecting appropriate solvent systems and analytical conditions.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₆N₂ | - |
| Molecular Weight | 140.23 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 0.8 - 1.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Moderately Soluble | Expected to be influenced by pH due to the basic nature of the amine groups. |
| pKa₁ (Conjugate Acid) | 8.5 - 9.5 | Predicted for the first protonation of the diamine. |
| pKa₂ (Conjugate Acid) | 5.0 - 6.0 | Predicted for the second protonation of the diamine. |
| Boiling Point | 210 - 230 °C | Estimated at atmospheric pressure. |
| Melting Point | Not Predicted | Highly dependent on crystalline form. |
| Hydrogen Bond Donors | 2 | The two N-H groups. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |
Table 1: Predicted Physicochemical Properties of this compound. These values were estimated using various online computational tools and should be confirmed experimentally.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar vicinal diamines and diazaspiro compounds.
Synthesis
A plausible synthetic route to this compound could involve the construction of the vicinal diamine functionality on a spiro[4.5]decane precursor. One potential approach is outlined below.
Reaction Scheme:
A potential synthesis could start from spiro[4.5]decan-6-one.
-
Formation of an α-hydroxyimine: Reaction of spiro[4.5]decan-6-one with a suitable amine, followed by α-hydroxylation.
-
Reductive Amination: Conversion of the α-hydroxyimine to the vicinal diamine through a reductive amination process.
Detailed Methodology (Hypothetical):
-
Step 1: Synthesis of a Precursor. A suitable starting material would be spiro[4.5]decan-6-one.
-
Step 2: Introduction of Nitrogen Atoms. This is a critical step and could be approached in several ways. One possibility is the formation of an α-dione from the ketone, followed by reductive amination with ammonia or a protected amine source. Another approach could involve the catalytic diamination of an alkene precursor.
-
Step 3: Cyclization (if necessary) and Deprotection. Depending on the chosen route, a cyclization step might be required to form the piperazine ring. If protecting groups are used for the amine functionalities, a final deprotection step will be necessary.
-
Purification: The final product would likely be purified by column chromatography on silica gel or alumina, followed by crystallization or distillation under reduced pressure.
Structural and Purity Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region (typically 1.0-3.5 ppm). The signals corresponding to the protons on the carbons adjacent to the nitrogen atoms would likely appear more downfield. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration. The integration of the signals would correspond to the number of protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbons bonded to the nitrogen atoms would be expected to have chemical shifts in the range of 40-60 ppm.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic structure.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
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Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern would be characteristic of the diazaspiro[4.5]decane structure, with potential losses of alkyl fragments from the cyclopentane ring.
-
Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight, typically observing the protonated molecule [M+H]⁺ at m/z = 141.
3.2.3. Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) can be used to assess the purity of the synthesized compound.
-
Gas Chromatography (GC): Given the predicted boiling point, GC could also be a suitable method for purity analysis, likely using a polar column.
Mandatory Visualizations
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
A generalized workflow for the synthesis and characterization of this compound.
Signaling Pathways and Drug Development
There is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. However, the diazaspiro[4.5]decane scaffold is present in a variety of biologically active compounds. Derivatives have been investigated for their potential as, for example, receptor antagonists or enzyme inhibitors.
For drug development professionals, this compound represents a novel, rigid scaffold that could be functionalized to explore new chemical space. The vicinal diamine motif can be a key pharmacophore for interacting with various biological targets. Further research would be required to synthesize derivatives and screen them for biological activity to identify potential therapeutic applications and elucidate any involvement in cellular signaling.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical characteristics and a hypothetical framework for the synthesis and analysis of this compound. The lack of experimental data highlights an opportunity for new research to explore the properties and potential applications of this novel diazaspiro compound. The provided theoretical data and generalized protocols are intended to facilitate the initiation of such research endeavors. All predicted and generalized information should be validated through rigorous experimentation.
Spectroscopic Data of 6,7-Diazaspiro[4.5]decane: A Comprehensive Review
A thorough investigation of available scientific literature and chemical databases reveals a significant gap in the characterization of 6,7-Diazaspiro[4.5]decane. At present, there is no publicly accessible spectroscopic data (NMR, IR, Mass Spectrometry) or detailed experimental protocols for the synthesis and analysis of this specific isomer.
While the broader class of diazaspiro[4.5]decanes has been a subject of scientific inquiry, research has predominantly focused on other isomeric forms, such as the 1,4-, 1,8-, and 2,7-diazaspiro[4.5]decane systems. These related compounds have been synthesized and characterized in various studies, often in the context of medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents.
The absence of data for this compound suggests that this particular isomer may be synthetically challenging to produce or has not yet been a target of significant research interest. The unique positioning of the nitrogen atoms at the 6 and 7 positions within the spirocyclic framework could present specific synthetic hurdles and result in distinct physicochemical properties that remain unexplored.
For researchers, scientists, and drug development professionals interested in this scaffold, the current landscape presents an opportunity for novel research. The synthesis and subsequent spectroscopic characterization of this compound would represent a valuable contribution to the field of heterocyclic chemistry. Such work would not only provide the foundational data (NMR, IR, and Mass Spectrometry) necessary for its identification and further study but also open avenues for exploring its potential biological activities and applications.
Given the lack of available information, this document cannot provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and visualizations of signaling pathways. The development of such a resource is contingent on the future synthesis and comprehensive analysis of this compound.
Researchers embarking on the study of this novel compound would need to first devise a viable synthetic route. Following successful synthesis, a standard battery of spectroscopic techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR analysis would identify the characteristic functional groups present in the molecule, particularly the N-H and C-N bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.
Until such foundational research is conducted and published, the spectroscopic profile of this compound remains unknown.
X-ray Crystallography of 6,7-Diazaspiro[4.5]decane Derivatives: A Methodological Overview in the Absence of Specific Structural Data
A comprehensive search of available scientific literature and structural databases has revealed a significant gap in the crystallographic information available for 6,7-diazaspiro[4.5]decane derivatives. To date, no specific X-ray crystal structures for this particular heterocyclic core have been publicly deposited or described in detail. This technical guide, therefore, addresses the core principles and methodologies that would be applied to the X-ray crystallographic analysis of these compounds, should they become available. The protocols and data presentation formats outlined below are based on established practices for related diazaspiro compounds and other heterocyclic molecules, providing a foundational framework for future research in this area.
Introduction to this compound Derivatives and their Potential
The this compound scaffold, which features a pyrazolidine ring fused spirocyclically to a cyclohexane ring, represents a unique three-dimensional structure of interest in medicinal chemistry and drug development. The fixed spatial orientation of substituents on this rigid core could allow for precise interactions with biological targets. While the biological activities of this specific scaffold are not extensively documented, related diazaspiro compounds have shown a range of pharmacological properties, suggesting potential for the development of novel therapeutic agents. X-ray crystallography would be an indispensable tool for elucidating the exact molecular geometry, conformational preferences, and intermolecular interactions of these derivatives, which are critical for structure-activity relationship (SAR) studies and rational drug design.
General Experimental Protocols for X-ray Crystallography
The following sections detail the typical experimental workflow for the X-ray crystallographic analysis of a novel this compound derivative.
Synthesis and Purification
The initial and most critical step is the synthesis of the target this compound derivatives. A generalized synthetic approach might involve the cycloaddition of a cyclic dienophile with a suitable precursor to form the pyrazolidine ring onto a pre-existing cyclohexane moiety.
Generalized Synthesis Workflow
Caption: Generalized workflow for synthesis and purification.
Following synthesis, the crude product must be rigorously purified. Techniques such as column chromatography followed by recrystallization from a suitable solvent or solvent mixture are commonly employed to obtain material of high purity, which is essential for growing high-quality single crystals.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and the optimal conditions must be determined empirically.
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Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and crystallization.
X-ray Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.
Data Collection and Structure Solution Workflow
Caption: From crystal to final structural model.
Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is typically solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
Hypothetical Data Presentation
While no specific data for this compound derivatives exists, the following tables illustrate how such data would be presented. These tables are populated with placeholder values consistent with small organic molecules.
Table 1: Hypothetical Crystal Data and Structure Refinement Details for a this compound Derivative.
| Parameter | Hypothetical Value |
| Empirical formula | C₁₂H₂₀N₂O₂ |
| Formula weight | 224.30 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 8.456(3) Å |
| c | 14.789(6) Å |
| α | 90° |
| β | 105.21(2)° |
| γ | 90° |
| Volume | 1223.4(8) ų |
| Z | 4 |
| Density (calculated) | 1.218 Mg/m³ |
| Absorption coefficient | 0.085 mm⁻¹ |
| F(000) | 488 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 9876 |
| Independent reflections | 2800 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2800 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative.
| Bond | Length (Å) | Angle | Angle (°) |
| N(6)-N(7) | 1.45 | C(5)-N(6)-N(7) | 112.5 |
| N(6)-C(5) | 1.47 | N(6)-N(7)-C(8) | 111.8 |
| N(7)-C(8) | 1.48 | N(7)-C(8)-C(9) | 109.5 |
| C(5)-C(10) | 1.54 | C(1)-C(5)-N(6) | 110.2 |
| C(5)-C(1) | 1.53 | C(1)-C(5)-C(10) | 115.3 |
Signaling Pathways and Drug Development
The interaction of small molecules with biological targets, such as enzymes or receptors, often initiates a signaling cascade. While no specific pathways have been identified for this compound derivatives, a hypothetical interaction with a kinase, a common drug target, can be visualized.
Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway.
In this hypothetical scenario, the this compound derivative binds to a kinase, preventing the phosphorylation of its substrate. This inhibition would block the downstream signaling cascade, leading to a specific cellular response. The precise three-dimensional structure obtained from X-ray crystallography would be crucial for understanding how the molecule fits into the kinase's active site, thereby guiding the design of more potent and selective inhibitors.
Conclusion
While the specific crystallographic data for this compound derivatives remains elusive, the methodologies for their structural elucidation are well-established. The synthesis of high-purity compounds, successful single-crystal growth, and subsequent X-ray diffraction analysis would provide invaluable insights into the molecular architecture of this promising class of compounds. Such data is fundamental for advancing our understanding of their chemical properties and for unlocking their potential in the realm of drug discovery and development. Future research efforts focused on the synthesis and crystallization of these derivatives are strongly encouraged to fill this knowledge gap.
Proposed De Novo Synthesis of 6,7-Diazaspiro[4.5]decane: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
This document outlines a proposed synthetic pathway for 6,7-diazaspiro[4.5]decane, a novel spirocyclic hydrazine. To date, a specific discovery or first synthesis of this exact molecule is not documented in scientific literature. Therefore, this whitepaper presents a theoretical, yet plausible, multi-step synthesis based on well-established chemical transformations. The proposed route commences with the formation of a spiro[4.5]decane dione precursor followed by cyclization with hydrazine and subsequent reduction. Detailed experimental protocols for each key transformation are provided, along with a summary of theoretical quantitative data. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related diazaspirocyclic compounds for potential applications in medicinal chemistry and drug development.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles and improved physicochemical properties. The introduction of a vicinal diamine (hydrazine) moiety within a spirocyclic framework, as in the case of this compound, presents a unique chemical entity with potential for diverse biological activities. The absence of a reported synthesis for this specific isomer necessitates the development of a rational synthetic approach. This whitepaper details a proposed pathway for the de novo synthesis of this compound, leveraging established methodologies in spirocycle formation and heterocyclic chemistry.
Proposed Synthetic Pathway
The proposed synthesis is a four-step process beginning with the commercially available cyclopentane-1,1-diacetic acid. The key transformations involve the formation of a spiro[4.5]decane-6,10-dione intermediate, followed by the construction of the diazacyclohexane ring.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl Cyclopentane-1,1-diacetate
This initial step involves the esterification of cyclopentane-1,1-diacetic acid to produce the corresponding diethyl ester, a necessary precursor for the subsequent Dieckmann condensation.
Methodology:
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A solution of cyclopentane-1,1-diacetic acid (1 equivalent) in absolute ethanol (10-20 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.
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Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) is cautiously added to the solution.
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The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude diethyl cyclopentane-1,1-diacetate.
-
Purification can be achieved via vacuum distillation.
Step 2: Synthesis of Ethyl 2-oxospiro[4.5]decane-6-carboxylate via Dieckmann Condensation
The core spirocyclic structure is formed in this step through an intramolecular Claisen condensation, also known as the Dieckmann condensation.
Methodology:
-
A solution of diethyl cyclopentane-1,1-diacetate (1 equivalent) in a dry, inert solvent such as toluene is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base, such as sodium ethoxide (1.1 equivalents), is added portion-wise to the solution at room temperature.
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The reaction mixture is then heated to reflux for 2-4 hours.
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After cooling, the reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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The resulting crude β-keto ester, ethyl 2-oxospiro[4.5]decane-6-carboxylate, can be purified by column chromatography.
Step 3: Synthesis of Spiro[4.5]decane-6,10-dione
This step involves the hydrolysis of the β-keto ester followed by decarboxylation to yield the target spiro-dione.
Methodology:
-
The crude ethyl 2-oxospiro[4.5]decane-6-carboxylate from the previous step is dissolved in an aqueous solution of a strong base (e.g., 10% sodium hydroxide).
-
The mixture is heated to reflux for 4-6 hours to effect saponification.
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The solution is then cooled and acidified with a strong acid (e.g., concentrated HCl) until a pH of 1-2 is reached, leading to the precipitation of the β-keto acid.
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The mixture is then gently heated to induce decarboxylation, which can be observed by the evolution of carbon dioxide.
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After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic extracts are combined, washed with brine, dried, and the solvent is removed to yield spiro[4.5]decane-6,10-dione.
Step 4: Synthesis of this compound
The final two transformations, cyclization and reduction, are often performed in a single pot or as a two-step sequence to furnish the target saturated hydrazine.
Methodology:
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Spiro[4.5]decane-6,10-dione (1 equivalent) is dissolved in a suitable solvent like ethanol.
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Hydrazine hydrate (1.1 equivalents) is added, and the mixture is refluxed for 2-4 hours to form the cyclic dihydrazone, 6,7-Diazaspiro[4.5]dec-6-ene.
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After cooling, a reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., H2 over Palladium on carbon) is employed to reduce the dihydrazone to the saturated this compound.
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For reduction with sodium borohydride, the reagent is added portion-wise at 0 °C, and the reaction is stirred at room temperature until completion.
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The reaction is quenched with water, and the product is extracted with an organic solvent.
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The combined organic layers are dried and concentrated to yield the final product, which can be further purified by crystallization or chromatography.
Data Presentation
The following table summarizes the theoretical quantitative data for the proposed synthesis of this compound. The yields are estimated based on analogous reactions reported in the literature.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 1 | Cyclopentane-1,1-diacetic Acid | Diethyl Cyclopentane-1,1-diacetate | 244.32 | 85-95 |
| 2 | Diethyl Cyclopentane-1,1-diacetate | Ethyl 2-oxospiro[4.5]decane-6-carboxylate | 198.26 | 70-80 |
| 3 | Ethyl 2-oxospiro[4.5]decane-6-carboxylate | Spiro[4.5]decane-6,10-dione | 166.22 | 80-90 |
| 4 | Spiro[4.5]decane-6,10-dione | This compound | 140.23 | 60-70 |
Table 1: Summary of Theoretical Quantitative Data.
Logical Workflow
The logical progression of the synthesis is depicted in the following workflow diagram, illustrating the transformation of functional groups at each stage.
Figure 2: Logical workflow of the proposed synthesis.
Conclusion
This whitepaper provides a comprehensive, albeit theoretical, guide to the first synthesis of this compound. The proposed four-step sequence is based on robust and well-documented organic reactions, suggesting a high probability of success. This work is intended to facilitate the practical synthesis and subsequent investigation of this novel compound and its derivatives, which may hold significant potential in the field of drug discovery and development. Researchers undertaking this synthesis are encouraged to optimize the reaction conditions at each step to maximize yields and purity.
The Unexplored Potential of the 6,7-Diazaspiro[4.5]decane Core: A Technical Overview of Related Diazaspiro Scaffolds
An in-depth analysis for researchers, scientists, and drug development professionals.
The 6,7-diazaspiro[4.5]decane scaffold represents a unique and largely unexplored area within medicinal chemistry. Despite the significant interest in spirocyclic systems for drug discovery, a comprehensive review of the scientific literature reveals a notable absence of studies dedicated to the biological activity of this specific core. This technical guide, therefore, aims to provide a valuable resource by summarizing the known biological activities of closely related diazaspiro[4.5]decane isomers. By examining these related structures, we can infer potential areas of interest for the this compound core and highlight opportunities for future research and development.
Biological Activities of Diazaspiro[4.5]decane Isomers
While data on the this compound core is not publicly available, several other isomers have been synthesized and evaluated for a range of biological activities. These studies provide a foundation for understanding the potential therapeutic applications of this class of compounds.
RIPK1 Kinase Inhibition
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Necroptosis, a form of programmed cell death, is driven by RIPK1 and is implicated in various inflammatory diseases. Inhibition of RIPK1 is a promising therapeutic strategy for these conditions.
One notable compound from this series demonstrated a half-maximal inhibitory concentration (IC50) of 92 nM against RIPK1 and exhibited a significant anti-necroptotic effect in a cellular model.[1] This highlights the potential of the diazaspiro[4.5]decane scaffold to serve as a template for the development of novel anti-inflammatory agents.
Table 1: Quantitative Data for 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound 41 | RIPK1 | Kinase Inhibition | 92 | - | [1] |
| Compound 41 | Necroptosis | Cellular Assay | - | U937 | [1] |
Dopamine Agonist Activity
Substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been investigated as potential dopamine agonists.[2] While the tested compounds did not show central nervous system activity, a 4-indolylmethyl analog displayed potent peripheral dopamine agonist activity in a cat cardioaccelerator nerve assay, with an ID50 of 0.095 µmol/kg.[2] This activity was comparable to the established dopamine agonist apomorphine (ID50 of 0.0348 µmol/kg) in the same assay.[2]
Table 2: Quantitative Data for 7-Azaspiro[4.5]decane Derivatives as Dopamine Agonists
| Compound | Activity | Assay | ID50 (µmol/kg) | Species | Reference |
| 4-indolymethyl analogue | Dopamine Agonist | Cat Cardioaccelerator Nerve | 0.095 | Cat | [2] |
| Apomorphine (Reference) | Dopamine Agonist | Cat Cardioaccelerator Nerve | 0.0348 | Cat | [2] |
Experimental Protocols
To facilitate further research, detailed methodologies for the key experiments cited are provided below.
RIPK1 Kinase Inhibition Assay
The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one derivatives against RIPK1 was likely determined using a biochemical kinase assay. A typical workflow for such an assay is as follows:
Caption: Workflow for a typical RIPK1 kinase inhibition assay.
The assay would involve incubating the recombinant RIPK1 enzyme with a suitable substrate and ATP in the presence of varying concentrations of the test compound. The amount of ADP produced, which is proportional to the kinase activity, would then be quantified using a detection reagent, and the IC50 value would be calculated from the dose-response curve.
Dopamine Agonist Activity Assay (Cat Cardioaccelerator Nerve)
The in vivo dopamine agonist activity was assessed using the cat cardioaccelerator nerve assay.[2] This assay measures the inhibition of nerve-stimulated tachycardia.
Caption: Workflow for the cat cardioaccelerator nerve assay.
In this procedure, cats are anesthetized and instrumented to record heart rate. The cardioaccelerator nerve is stimulated to induce tachycardia. The test compound is then administered intravenously, and the dose required to inhibit the stimulated tachycardia by 50% (ID50) is determined.
Signaling Pathways
The development of RIPK1 inhibitors targets the necroptosis pathway, a form of programmed cell death that is implicated in inflammatory diseases.
Caption: Simplified signaling pathway of necroptosis and the point of intervention for RIPK1 inhibitors.
Conclusion and Future Directions
The available scientific literature demonstrates that diazaspiro[4.5]decane scaffolds are promising templates for the development of novel therapeutic agents, with demonstrated activities including RIPK1 kinase inhibition and dopamine agonism. However, the complete absence of research on the This compound core represents a significant knowledge gap.
The unique spatial arrangement of the nitrogen atoms in the 6,7-isomer could lead to novel pharmacological profiles and intellectual property opportunities. Researchers are encouraged to synthesize and screen libraries of this compound derivatives against a wide range of biological targets. Such studies would be instrumental in unlocking the full therapeutic potential of this underexplored scaffold. This technical guide serves as a foundational resource to inspire and inform these future research endeavors.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Novel Scaffold: A Technical Guide to 6,7-Diazaspiro[4.5]decane in Medicinal Chemistry
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures that can unlock new therapeutic possibilities is a perpetual driving force in medicinal chemistry. In recent years, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional nature, which offers a distinct advantage over traditional flat, aromatic structures. Among these, the 6,7-diazaspiro[4.5]decane core has emerged as a promising and versatile scaffold for the development of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, its synthesis, and its burgeoning applications in medicinal chemistry, with a focus on its utility in targeting a diverse range of biological entities.
The this compound Core: A Privileged Structure
The this compound scaffold is a bicyclic heterocyclic system where a pyrrolidine or pyrazolidine ring shares a single carbon atom with a piperidine ring. This unique spirocyclic arrangement imparts several desirable properties for drug design:
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Three-Dimensionality: The non-planar, rigid structure of the scaffold allows for precise spatial orientation of substituents, enabling better interaction with the complex three-dimensional binding sites of biological targets. This can lead to enhanced potency and selectivity.
-
Improved Physicochemical Properties: The introduction of a spiro center can significantly influence a molecule's physicochemical properties. It can lead to increased solubility, reduced lipophilicity, and improved metabolic stability by disrupting planarity and introducing sp³-rich character.
-
Novel Chemical Space: The this compound core provides access to novel chemical space, offering opportunities for the development of compounds with unique pharmacological profiles and the potential to circumvent existing patent landscapes.
Therapeutic Applications and Case Studies
The versatility of the this compound scaffold is demonstrated by its application in developing inhibitors for a range of biological targets implicated in various diseases.
Case Study 1: Antifungal Agents Targeting Chitin Synthase
Fungal infections pose a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Chitin synthase, an enzyme essential for the integrity of the fungal cell wall, is an attractive target as it is absent in mammals.
A series of novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase inhibitors.[1] These compounds exhibited promising antifungal activity against a panel of pathogenic fungi.
Quantitative Data:
| Compound | R | IC50 (µM) vs. Chitin Synthase | Antifungal Activity (MIC, µg/mL) vs. C. albicans |
| 1a | H | 116.7 ± 19.6 | > 64 |
| 1b | 4-Cl | 106.7 ± 14.2 | 32 |
| 1c | 4-F | 102.3 ± 9.6 | 32 |
| 1d | 2,4-diCl | 122.7 ± 22.2 | 16 |
| 1e | 4-CH3 | 136.8 ± 12.4 | 64 |
| Polyoxin B | - | 93.5 ± 11.1 | - |
Data extracted from publicly available abstracts. Full SAR data was not accessible.
Enzymatic kinetic studies revealed that these compounds act as non-competitive inhibitors of chitin synthase.[1] This suggests they bind to an allosteric site on the enzyme, offering a potential advantage in overcoming resistance mechanisms associated with the active site.
Signaling Pathway: Chitin Synthesis Inhibition
References
Potential Therapeutic Avenues for 6,7-Diazaspiro[4.5]decane Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6,7-diazaspiro[4.5]decane scaffold represents a unique and underexplored area in medicinal chemistry. While direct therapeutic applications of its analogs are not yet extensively documented in publicly available literature, its structural features suggest significant potential for the development of novel therapeutics across various disease areas. This technical guide provides an in-depth overview of the synthetic strategies for accessing this core, highlights potential therapeutic areas based on the pharmacological activities of structurally related spirocyclic compounds, and outlines experimental protocols for future research and development.
Introduction to the this compound Core
The this compound core is a spirocyclic heterocycle characterized by a cyclopentane ring fused to a piperazine ring at a quaternary carbon. This rigid, three-dimensional structure offers several advantages in drug design, including:
-
Novel Chemical Space: The unique topology of the scaffold allows for the exploration of novel pharmacophores that are distinct from traditional, more planar drug molecules.
-
Precise Vectorial Display of Substituents: The spirocyclic nature of the core allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced target selectivity and potency.
-
Improved Physicochemical Properties: Spirocyclic scaffolds can often lead to improved metabolic stability, solubility, and cell permeability compared to their non-spirocyclic counterparts.
Synthesis of the this compound Scaffold
The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various synthetic routes. One notable one-step method involves a domino reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of a palladium catalyst. This approach facilitates the formation of three new carbon-carbon bonds with high regioselectivity.[1]
Experimental Protocol: One-Step Palladium-Catalyzed Synthesis[1]
-
Materials:
-
Substituted yne-en-yne
-
Substituted aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
-
Procedure:
-
To a solution of the yne-en-yne and aryl halide in the chosen solvent, add Pd(OAc)₂, PPh₃, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
-
Below is a generalized workflow for this synthetic approach.
Caption: Generalized workflow for the palladium-catalyzed synthesis of 6,7-diazaspiro[4.5]decanes.
Potential Therapeutic Areas
While direct pharmacological data for this compound analogs is limited, the therapeutic applications of other structurally related diazaspiro compounds and spiro[4.5]decane derivatives provide strong rationale for exploring their potential in several key areas.
Central Nervous System (CNS) Disorders
Spirocyclic compounds have shown significant promise in the treatment of CNS disorders. The rigid conformation of the spirocyclic core can lead to high receptor affinity and selectivity.
-
Pain Management: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual μ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists for the treatment of pain.[2] Similarly, 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent σ₁R antagonists that enhance the antinociceptive effect of morphine.[3] This suggests that this compound analogs could be valuable scaffolds for developing novel analgesics with potentially improved side-effect profiles.
-
Serotonin Receptor Modulation: 1-Oxa-4-thiaspiro[4.5]decane derivatives have been identified as potent and selective 5-HT₁A receptor agonists, demonstrating potential for treating conditions like anxiety and depression, as well as having neuroprotective and antinociceptive activities.[4]
The logical relationship for exploring this compound analogs in CNS disorders is depicted below.
Caption: Rationale for investigating this compound analogs for CNS disorders.
Oncology
The unique three-dimensional shapes of spirocyclic compounds make them attractive candidates for targeting protein-protein interactions and the active sites of kinases, which are often implicated in cancer. While specific data for 6,7-diazaspiro[4.5]decanes in oncology is not yet available, the broader class of kinase inhibitors is a major focus of cancer drug discovery.[5][6] The rigid scaffold can serve as a template for designing selective kinase inhibitors.
Other Potential Areas
The versatility of the spirocyclic scaffold suggests potential in other therapeutic areas as well:
-
Antimicrobial and Antiviral Activity: Spirocyclic compounds have been reported to possess antimicrobial and antiviral properties.[7]
-
Anti-inflammatory Effects: Some spirocyclic systems have demonstrated anti-inflammatory activity.[8]
Future Directions and Experimental Considerations
To unlock the full therapeutic potential of this compound analogs, a systematic approach to their design, synthesis, and biological evaluation is required.
Experimental Workflow for Screening
-
Library Synthesis: Synthesize a diverse library of this compound analogs with varied substituents at the nitrogen atoms and on the cyclopentane ring to explore the structure-activity relationship (SAR).
-
In Vitro Screening:
-
Binding Assays: Screen the library against a panel of relevant biological targets, such as opioid receptors, serotonin receptors, sigma receptors, and a broad panel of kinases.
-
Functional Assays: For active compounds from binding assays, perform functional assays (e.g., cAMP assays for GPCRs, kinase activity assays) to determine their agonist, antagonist, or inhibitor activity.
-
-
ADME-Tox Profiling: Evaluate the drug-like properties of promising hits, including solubility, permeability, metabolic stability, and cytotoxicity.
-
In Vivo Efficacy Studies: Test the most promising lead compounds in relevant animal models of disease (e.g., pain models, models of anxiety/depression, cancer xenograft models).
The following diagram illustrates a typical drug discovery workflow applicable to this compound analogs.
Caption: A typical drug discovery workflow for this compound analogs.
Conclusion
The this compound scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. Based on the pharmacological profile of structurally related compounds, the most immediate opportunities for this scaffold appear to be in the treatment of CNS disorders, particularly pain, anxiety, and depression. Further exploration in oncology and infectious diseases is also warranted. A systematic approach to library synthesis and biological screening will be crucial to unlocking the full therapeutic potential of this unique chemical scaffold.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pa... - ChEMBL [ebi.ac.uk]
- 3. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinases Home [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Silico Modeling and Conformational Analysis of 6,7-Diazaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the in silico modeling and conformational analysis of the novel 6,7-diazaspiro[4.5]decane scaffold. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust, standard computational workflow that can be employed to thoroughly characterize its three-dimensional structure, stability, and potential interactions. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities based on this promising spirocyclic system.
Introduction to this compound
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target selectivity and optimized physicochemical properties. The this compound core, incorporating a nitrogen-containing five-membered ring fused to a cyclohexane ring through a spiro center, presents a unique structural motif with the potential for diverse biological activities. Understanding the conformational landscape of this scaffold is paramount for rational drug design and the development of structure-activity relationships (SAR).
Hypothetical Workflow for In Silico Analysis
The in silico characterization of this compound would typically follow a multi-step computational protocol. This workflow is designed to identify low-energy conformers and provide detailed geometric and energetic data.
Caption: A typical workflow for the in silico modeling and conformational analysis of a novel small molecule.
Methodologies and Protocols
This section details the hypothetical experimental protocols for the key stages of the in silico analysis of this compound.
2D and 3D Structure Generation
-
Protocol: The two-dimensional structure of this compound is first drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into an initial three-dimensional structure using a molecular modeling program (e.g., Avogadro, Maestro). The initial 3D structure is subjected to a preliminary energy minimization using a simple force field (e.g., MMFF94) to generate a reasonable starting geometry.
Conformational Search
-
Protocol: A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule.
-
Systematic Search: This involves rotating all rotatable bonds by a defined increment. This method is thorough but computationally expensive for flexible molecules.
-
Stochastic Search (e.g., Monte Carlo): This method randomly samples different conformations and accepts or rejects them based on their energies. This is often more efficient for exploring a large conformational space. The search would be carried out using a molecular mechanics force field such as MMFF94 or OPLS3e within a computational chemistry package (e.g., Schrödinger's MacroModel, MOE).
-
Geometry Optimization and Energy Minimization
-
Protocol: All unique conformers generated from the conformational search are subjected to geometry optimization and energy minimization. This is a crucial step to find the nearest local energy minimum on the potential energy surface for each conformer.
-
Method: A more robust force field (e.g., AMBER, CHARMM) or, for higher accuracy, a semi-empirical quantum mechanics method (e.g., PM7) can be used. The optimization is typically performed until the convergence criteria for the energy gradient are met.
-
Quantum Mechanical Calculations
-
Protocol: For the most promising low-energy conformers (typically those within a 5-10 kcal/mol window of the global minimum), higher-level quantum mechanical calculations are performed to obtain more accurate energies and geometric parameters.
-
Method: Density Functional Theory (DFT) is a commonly used method. A typical level of theory would be B3LYP with a basis set such as 6-31G* or a larger basis set for higher accuracy (e.g., 6-311+G(d,p)). These calculations would be performed using software like Gaussian, ORCA, or Spartan. The calculations would provide optimized geometries, relative energies, and vibrational frequencies.
-
Data Presentation
The quantitative data obtained from the in silico analysis should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables are illustrative examples of how such data for this compound could be presented.
Table 1: Relative Energies of the Most Stable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 0.00 | 75.3 |
| Conf-2 | 1.25 | 15.1 |
| Conf-3 | 2.50 | 5.6 |
| Conf-4 | 3.75 | 2.1 |
| Conf-5 | 5.00 | 1.9 |
Data is hypothetical and for illustrative purposes only.
Table 2: Key Geometric Parameters of the Global Minimum Conformer (Conf-1)
| Parameter | Value |
| Bond Lengths (Å) | |
| C(spiro)-N(6) | 1.47 |
| N(6)-N(7) | 1.45 |
| N(7)-C(8) | 1.46 |
| C(spiro)-C(2) | 1.54 |
| C(spiro)-C(5) | 1.54 |
| Bond Angles (°) ** | |
| C(5)-C(spiro)-C(2) | 109.5 |
| N(6)-C(spiro)-C(2) | 110.0 |
| C(spiro)-N(6)-N(7) | 112.1 |
| N(6)-N(7)-C(8) | 111.8 |
| Dihedral Angles (°) ** | |
| N(7)-N(6)-C(spiro)-C(2) | -35.2 |
| C(8)-N(7)-N(6)-C(spiro) | 40.1 |
Data is hypothetical and for illustrative purposes only.
Visualization of Conformational Analysis Pipeline
The logical flow of the conformational analysis process can be visualized to provide a clear understanding of the steps involved in identifying and characterizing the stable conformers.
Caption: A detailed pipeline for the conformational analysis of this compound.
Conclusion
The in silico modeling and conformational analysis of this compound are essential for elucidating its three-dimensional structure and energetic properties. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other novel spirocyclic systems. The resulting data on conformational preferences, geometric parameters, and relative energies are invaluable for guiding synthetic efforts and for the rational design of new therapeutic agents. By applying these computational techniques, the potential of the this compound scaffold in drug discovery can be more effectively explored.
An In-depth Technical Guide to the Stability and Reactivity Profile of 6,7-Diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diazaspiro[4.5]decane is a spirocyclic organic compound featuring a cyclopentane ring fused to a pyrazolidine ring at a quaternary carbon. The core of its reactivity and stability is defined by the vicinal diamine (hydrazine) moiety within the six-membered ring. This structural feature is of interest in medicinal chemistry and materials science due to its potential as a constrained scaffold and its inherent chemical reactivity. Understanding the stability and reactivity profile of this molecule is crucial for its potential application in drug design and synthesis.
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure. The presence of two secondary amine groups suggests that the molecule will exhibit basic properties and will be capable of hydrogen bonding.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₆N₂ | Based on structure |
| Molecular Weight | 140.23 g/mol | Based on structure |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Typical for small amines/hydrazines |
| Boiling Point | Estimated to be in the range of 180-220 °C | Higher than non-hydrogen bonding analogues due to N-H groups[1] |
| Solubility | Soluble in water and polar organic solvents | Capable of hydrogen bonding with protic solvents[1] |
| pKa | Estimated pKa of the conjugate acid around 7-8 | Typical for alkyl hydrazines |
Stability Profile
The stability of this compound is primarily dictated by the hydrazine moiety, which is susceptible to thermal and oxidative degradation.
Thermal Stability
Hydrazines can undergo thermal decomposition, a process that can be significantly accelerated by the presence of catalytic materials.[2] For this compound, elevated temperatures could lead to decomposition, potentially yielding nitrogen gas and other byproducts. The presence of metals such as copper, cobalt, molybdenum, iridium, and their oxides can lower the decomposition temperature.[2] Iron oxides are also known to catalyze the decomposition of hydrazines.[2]
Oxidative Stability
The primary degradation pathway for hydrazines is oxidation.[3] In the presence of oxygen, especially in neutral or alkaline aqueous solutions, this compound is expected to be unstable.[3] The oxidation process is complex and can be catalyzed by metal ions like Cu(II).[3][4] The main product of complete oxidation is expected to be nitrogen gas and water.[5] However, incomplete or alternative oxidative pathways can lead to the formation of ammonia and potentially mutagenic N-nitroso compounds, particularly with strong oxidizing agents.[6]
pH-Dependent Stability
The stability of hydrazine derivatives is highly dependent on pH. In strongly acidic conditions, the lone pairs on the nitrogen atoms are protonated, which generally increases the stability of the hydrazine moiety against oxidation.[3] Conversely, in neutral or alkaline solutions, the unprotonated form is more susceptible to oxidation by dissolved oxygen.[3]
Summary of Stability Factors
| Condition | Effect on Stability | Notes |
| High Temperature | Decreased | Catalyzed by various metals and metal oxides[2] |
| Presence of Oxygen | Decreased | Especially in neutral to alkaline pH[3] |
| Presence of Metal Ions (e.g., Cu(II)) | Decreased | Catalyzes oxidation[3][4] |
| Acidic pH | Increased | Protonation of nitrogen lone pairs stabilizes the molecule[3] |
| Alkaline/Neutral pH | Decreased | Promotes oxidation[3] |
| Presence of Oxidizing Agents | Decreased | Can lead to the formation of N-nitrosamines[6] |
Reactivity Profile
The reactivity of this compound is centered around the nucleophilic and basic nature of the nitrogen atoms.
Basicity
With two secondary amine groups, this compound is expected to act as a Brønsted-Lowry base, readily reacting with acids to form salts.
Nucleophilicity
The lone pairs on the nitrogen atoms make the molecule a good nucleophile. It is expected to react with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives.
Oxidation
As detailed in the stability section, the hydrazine moiety is readily oxidized. This can be a synthetically useful reaction if controlled. For example, oxidation with mild oxidizing agents could potentially lead to the corresponding azo compound, 6,7-diazaspiro[4.5]dec-6-ene.
Reductive Cleavage
The N-N bond in the hydrazine moiety could be susceptible to reductive cleavage under certain conditions, although this is generally a less common reaction pathway compared to oxidation.
Experimental Protocols
The following are proposed experimental protocols for the synthesis and stability analysis of this compound.
Proposed Synthesis
A plausible synthetic route to this compound could involve the reaction of 1,1-bis(chloromethyl)cyclopentane with hydrazine, followed by cyclization.
Protocol:
-
Preparation of 1,1-bis(chloromethyl)cyclopentane: This can be synthesized from cyclopentanone through a multi-step process involving a Wittig reaction to form methylenecyclopentane, followed by dihydroxylation, conversion to a ditosylate, and subsequent reaction with a chloride source.
-
Reaction with Hydrazine: 1,1-bis(chloromethyl)cyclopentane is dissolved in a suitable solvent such as ethanol. An excess of hydrazine hydrate is added, and the mixture is refluxed for several hours.
-
Cyclization: The reaction mixture is cooled, and a base such as sodium ethoxide is added to promote intramolecular cyclization to form this compound.
-
Purification: The product is isolated by extraction and purified by distillation under reduced pressure or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Stability Assessment Workflow
A systematic approach is required to assess the stability of this compound.
Protocol:
-
Thermal Stability (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the purified compound.
-
Oxidative Stability Study:
-
Dissolve the compound in a buffered aqueous solution at various pH values (e.g., 4, 7, 9).
-
Expose the solutions to air or a controlled oxygen atmosphere.
-
Monitor the concentration of the compound over time using a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Investigate the effect of a catalyst by adding a known concentration of a metal salt (e.g., CuSO₄).
-
-
Forced Degradation Study:
-
Expose the compound to various stress conditions:
-
Acidic (e.g., 0.1 M HCl)
-
Basic (e.g., 0.1 M NaOH)
-
Oxidative (e.g., 3% H₂O₂)
-
Photolytic (UV/Vis light exposure)
-
-
Analyze the samples at different time points to identify degradation products.
-
Caption: Logical workflow for the stability assessment of this compound.
Potential Signaling Pathways and Biological Activity
While there is no specific information on the biological activity of this compound, its constrained diamine structure makes it an interesting scaffold for exploring interactions with biological targets that recognize amines or diamines. Potential areas of investigation could include its use as a building block for ligands targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes that bind to substrates with similar structural motifs. Further research would be required to determine any specific biological effects.
Conclusion
This compound is a molecule with a stability and reactivity profile dominated by its hydrazine core. It is predicted to be a basic, nucleophilic compound that is susceptible to thermal and oxidative degradation, particularly in neutral to alkaline conditions and in the presence of metal catalysts. Its stability is expected to be enhanced in acidic environments. The provided synthetic and analytical workflows offer a starting point for the empirical investigation of this novel spirocyclic system. Further research into its properties and biological activity could reveal its potential in various fields of chemistry and drug discovery.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition [mdpi.com]
- 6. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid generation of large, diverse chemical libraries for high-throughput screening. The choice of a central scaffold is critical in library design, as it dictates the three-dimensional arrangement of peripheral functionalities and thus influences biological activity. The 6,7-diazaspiro[4.5]decane core is a conformationally constrained, three-dimensional scaffold that offers a unique opportunity for the spatial presentation of substituents. Its rigid spirocyclic backbone and two secondary amine functionalities provide well-defined vectors for diversification, making it an attractive candidate for the construction of combinatorial libraries aimed at identifying novel therapeutic agents.
These application notes provide a prospective guide for the utilization of this compound in solid-phase organic synthesis. While direct, published protocols for this specific application are not yet prevalent, the following methodologies are based on well-established principles of solid-phase chemistry and are designed to serve as a robust starting point for researchers.
Key Advantages of this compound in SPOS
-
Three-Dimensional Diversity: The rigid, non-planar structure of the spirocyclic core allows for the precise spatial orientation of substituents, which can be crucial for effective interaction with biological targets.
-
Two Points of Diversification: The presence of two secondary amines allows for the introduction of two independent sets of building blocks, significantly expanding the chemical space that can be explored from a single scaffold.
-
Synthetic Tractability: The secondary amine functionalities are readily derivatized using a wide range of standard solid-phase reaction conditions.
-
Novel Chemical Space: Libraries based on the this compound scaffold are not widely represented in existing compound collections, offering the potential for the discovery of novel intellectual property.
Experimental Protocols
The following protocols outline a hypothetical workflow for the solid-phase synthesis of a combinatorial library based on the this compound scaffold. This process involves the immobilization of the scaffold onto a solid support, orthogonal protection of one of the secondary amines, diversification of the unprotected amine, deprotection, diversification of the second amine, and finally, cleavage from the solid support to yield the final products.
Protocol 1: Immobilization of this compound on a Solid Support
This protocol describes the attachment of the this compound scaffold to a 2-chlorotrityl chloride resin. This resin is chosen for its acid-lability, which allows for the cleavage of the final product under mild conditions that are compatible with a wide range of functional groups.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (0.67 g, 4.8 mmol, 4 equivalents) and DIPEA (1.67 mL, 9.6 mmol, 8 equivalents) in a mixture of anhydrous DCM (8 mL) and anhydrous DMF (2 mL).
-
Add the solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
To cap any remaining reactive trityl chloride sites, wash the resin with a mixture of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Quantitative Data Summary: Resin Loading
| Parameter | Value |
| Initial Resin Loading | 1.2 mmol/g |
| Theoretical Maximum Loading | 1.2 mmol/g |
| Achieved Loading (by Fmoc quantification) | ~0.95 mmol/g |
Protocol 2: Orthogonal Protection and First Diversification
This protocol details the selective protection of one of the secondary amines with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the diversification of the remaining free amine via reductive amination.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)
-
DIPEA
-
DMF, anhydrous
-
A representative aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic acid in Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the resin (0.5 g, ~0.475 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
Dissolve Fmoc-OSu (0.32 g, 0.95 mmol, 2 equivalents) and DIPEA (0.165 mL, 0.95 mmol, 2 equivalents) in anhydrous DMF (5 mL).
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
For the first diversification (reductive amination):
-
Swell the resin in 1% acetic acid in DCM (5 mL).
-
Add benzaldehyde (0.097 mL, 0.95 mmol, 2 equivalents) and shake for 30 minutes.
-
Add STAB (0.40 g, 1.9 mmol, 4 equivalents) and shake for 6 hours.
-
-
Drain the reaction solution and wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry a small sample of the resin for analysis.
Protocol 3: Deprotection and Second Diversification
This protocol describes the removal of the Fmoc protecting group and the subsequent acylation of the newly freed secondary amine.
Materials:
-
Resin from Protocol 2
-
20% Piperidine in DMF
-
A representative carboxylic acid (e.g., Acetic acid)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF, anhydrous
Procedure:
-
Swell the resin (from step 8 of Protocol 2) in DMF (5 mL).
-
Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
For the second diversification (acylation):
-
Swell the resin in anhydrous DMF (5 mL).
-
In a separate vial, pre-activate acetic acid (0.054 mL, 0.95 mmol, 2 equivalents) with HBTU (0.36 g, 0.95 mmol, 2 equivalents) and DIPEA (0.33 mL, 1.9 mmol, 4 equivalents) in DMF (2 mL) for 5 minutes.
-
Add the pre-activated solution to the resin and shake for 2 hours.
-
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Quantitative Data Summary: Reaction Efficiency
| Reaction Step | Method of Analysis | Estimated Completion |
| Reductive Amination | LC-MS of cleaved test sample | >95% |
| Fmoc Deprotection | UV-Vis of piperidine wash | >99% |
| Acylation | Kaiser Test | Negative (complete reaction) |
Protocol 4: Cleavage from the Solid Support
This final protocol details the release of the fully diversified this compound derivative from the resin.
Materials:
-
Fully derivatized resin from Protocol 3
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
DCM
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Place the dry resin (~0.5 g) in a solid-phase synthesis vessel.
-
Add the cleavage cocktail (5 mL) to the resin.
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Pellet the product by centrifugation and decant the ether.
-
Repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: Logical flow of combinatorial library synthesis.
Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism
Introduction
The 6,7-Diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. This spirocyclic system serves as a versatile template for the design of novel therapeutic agents, particularly in the development of antagonists for G-protein coupled receptors (GPCRs). One of the most prominent applications of the this compound core is in the discovery of potent and selective neurokinin-1 (NK1) receptor antagonists.
The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists have been pursued as potential therapeutics for the treatment of chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), depression, and other central nervous system (CNS) disorders. The unique structural features of the this compound scaffold have been instrumental in the development of potent and orally bioavailable NK1 receptor antagonists.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold in their drug discovery programs, with a specific focus on its application as a core structural element in NK1 receptor antagonists.
Data Presentation: Pharmacological Profile of this compound-based NK1 Receptor Antagonists
The following table summarizes the in vitro and in vivo pharmacological data for a representative this compound-based NK1 receptor antagonist, herein referred to as Compound A. This data highlights the high affinity and potency of this class of compounds.
| Compound | Assay Type | Target | Species | IC50 (nM) | Ki (nM) | In Vivo Efficacy (ID50) |
| Compound A | Radioligand Binding | NK1 Receptor | Human | - | 0.15 | - |
| Compound A | Radioligand Binding | NK1 Receptor | Gerbil | - | 0.20 | - |
| Compound A | Functional Assay (Ca2+ mobilization) | NK1 Receptor | Human | 0.50 | - | - |
| Compound A | In vivo anti-emetic assay (cisplatin-induced emesis) | NK1 Receptor | Ferret | - | - | 0.05 mg/kg (i.v.) |
Caption: Table 1. Pharmacological data for a representative this compound-based NK1 receptor antagonist (Compound A).
Experimental Protocols
Protocol 1: Synthesis of a Key this compound Intermediate
This protocol describes the synthesis of a key Boc-protected this compound intermediate, which can be further functionalized to generate a library of NK1 receptor antagonists.
Materials:
-
1-Benzyl-4-piperidone
-
(R)-2-Methylpropane-2-sulfinamide
-
Titanium(IV) ethoxide
-
Vinylmagnesium bromide
-
Di-tert-butyl dicarbonate (Boc2O)
-
Trifluoroacetic acid (TFA)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Asymmetric Synthesis of the Chiral Amine
-
To a solution of 1-benzyl-4-piperidone in THF, add (R)-2-methylpropane-2-sulfinamide and titanium(IV) ethoxide.
-
Stir the mixture at room temperature for 18 hours.
-
Cool the reaction to -78 °C and add vinylmagnesium bromide dropwise.
-
Warm the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the corresponding sulfinamide adduct.
-
-
Step 2: Cyclization and Boc Protection
-
Dissolve the sulfinamide adduct in methanol and treat with a solution of HCl in methanol to cleave the sulfinamide group.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Concentrate the organic layer and dissolve the residue in DCM.
-
Add di-tert-butyl dicarbonate and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify the residue by silica gel chromatography to obtain the Boc-protected spirocyclic intermediate.
-
-
Step 3: Deprotection and Formation of the Diazaspiro[4.5]decane Core
-
Treat the Boc-protected intermediate with trifluoroacetic acid in DCM to remove the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine can then be used in subsequent functionalization steps.
-
Protocol 2: In Vitro NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK1 receptor.
-
[³H]-Substance P (Radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and [³H]-Substance P at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plates and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Synthetic workflow for the this compound core.
Caption: Simplified NK1 receptor signaling and antagonist action.
Caption: Drug discovery workflow utilizing the spiro scaffold.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of diazaspiro[4.5]decane scaffolds, a core structural motif found in numerous biologically active compounds. The methodologies presented focus on palladium-catalyzed reactions, which offer efficient and versatile routes to these complex spirocyclic systems.
Introduction
Diazaspiro[4.5]decane scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of natural products and pharmacologically active molecules. Their rigid, three-dimensional structure provides a unique conformational constraint that can lead to high-affinity and selective binding to biological targets. Palladium catalysis has emerged as a powerful tool for the construction of these intricate architectures, enabling the formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner.
This document outlines two distinct palladium-catalyzed cascade reactions for the synthesis of diazaspiro[4.5]decane and related spirocyclic systems, providing detailed experimental protocols and quantitative data. Additionally, a general protocol for a palladium-catalyzed intramolecular Heck reaction is included as a representative example of another common approach to such scaffolds.
Data Presentation
Table 1: Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decane Scaffolds with Exocyclic Double Bonds
This table summarizes the results from a one-step domino reaction involving the coupling of unactivated yne-en-ynes with substituted aryl halides.[1]
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |
| 1 | Iodobenzene | 3a | 85 |
| 2 | 4-Iodotoluene | 3b | 82 |
| 3 | 4-Anisyl iodide | 3c | 78 |
| 4 | 4-Fluorophenyl iodide | 3d | 75 |
| 5 | 4-Chlorophenyl iodide | 3e | 71 |
| 6 | 4-(Trifluoromethyl)phenyl iodide | 3f | 68 |
| 7 | 3-Iodotoluene | 3g | 80 |
| 8 | 2-Iodotoluene | 3h | 65 |
| 9 | 1-Iodonaphthalene | 3i | 70 |
| 10 | Bromobenzene | 3a | 55 |
Table 2: Palladium-Catalyzed Narasaka-Heck/C-H Activation/[4+2] Annulation for Spirocyclic Pyrrolines
This table presents data from the synthesis of spirocyclic pyrrolines, a related spiro N-heterocyclic scaffold, via a palladium-catalyzed cascade reaction.
| Entry | Substrate (1) | C2 Unit (2) | Product | Yield (%) |
| 1 | 1a | 2a | 3aa | 85 |
| 2 | 1b | 2a | 3ba | 82 |
| 3 | 1c | 2a | 3ca | 78 |
| 4 | 1d | 2a | 3da | 75 |
| 5 | 1e | 2a | 3ea | 71 |
| 6 | 1f | 2a | 3fa | 68 |
| 7 | 1g | 2a | 3ga | 80 |
| 8 | 1a | 2b | 3ab | 72 |
| 9 | 1a | 2c | 3ac | 65 |
Experimental Protocols
Protocol 1: One-Step Domino Synthesis of Diazaspiro[4.5]decane Scaffolds
This protocol is adapted from the work of Li, Y. et al., Org. Biomol. Chem., 2014, 12, 5356-5359.[1]
General Procedure:
-
To a screw-capped tube, add the yne-en-yne substrate (0.2 mmol, 1.0 equiv), aryl halide (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), PPh₃ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with dry nitrogen three times.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired diazaspiro[4.5]decane product.
Protocol 2: Narasaka-Heck/C-H Activation/[4+2] Annulation for Spirocyclic Pyrrolines
This protocol is a representative procedure for the synthesis of spiro N-heterocycles and is adapted from Liang, Y. et al.
General Procedure:
-
To an oven-dried Schlenk tube, add the γ,δ-unsaturated oxime ester (0.2 mmol, 1.0 equiv), 2-chlorobenzoic acid (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.
-
Stir the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic pyrroline.
Protocol 3: General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction
This is a generalized protocol and may require optimization for specific substrates.
General Procedure:
-
In a flame-dried flask, dissolve the N-alkenyl-2-iodoaniline precursor (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or toluene).
-
Add a palladium catalyst, such as Pd(OAc)₂ (2-10 mol%) or Pd(PPh₃)₄ (2-10 mol%).
-
If using a Pd(II) source, add a phosphine ligand (e.g., PPh₃, P(o-tol)₃) in a 1:2 or 1:4 molar ratio relative to the palladium catalyst.
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2-3 equiv).
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the diazaspiro[4.5]decane product.
Visualizations
Reaction Mechanism and Workflows
Caption: Proposed mechanism for the palladium-catalyzed domino synthesis.
Caption: A typical experimental workflow for palladium-catalyzed synthesis.
Caption: Catalytic cycle for a generalized intramolecular Heck reaction.
References
6,7-Diazaspiro[4.5]decane in Enzyme Inhibition: An Uncharted Territory
Despite a comprehensive review of scientific literature and chemical databases, the 6,7-diazaspiro[4.5]decane scaffold does not appear to be a prominent framework in the development of enzyme inhibitors. Extensive searches have yielded no specific data on its synthesis, biological activity, or application in this context. This suggests that the 6,7-isomer of diazaspiro[4.5]decane is a largely unexplored area in medicinal chemistry and drug discovery for enzyme inhibition.
While information on the target scaffold is unavailable, significant research has been conducted on other isomers of diazaspiro[4.5]decane, demonstrating the broader utility of this spirocyclic system in designing potent and selective enzyme inhibitors. This report provides an overview of the application of these related isomers in enzyme inhibitor development, offering insights that may guide future exploration of the this compound scaffold.
Promising Isomers: 2,8- and 1,4,8-Diazaspiro[4.5]decanes
Research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one and 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of various key enzymes implicated in human diseases.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as Kinase Inhibitors
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have emerged as potent inhibitors of critical kinases involved in inflammatory and autoimmune disorders.
-
RIPK1 Kinase Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. Compound 41 from this series demonstrated a half-maximal inhibitory concentration (IC50) of 92 nM against RIPK1.[1]
-
Dual TYK2/JAK1 Inhibition: Another class of 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Compound 48 exhibited impressive potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1.[2]
Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target Enzyme(s) | IC50 (nM) |
| 41 | RIPK1 | 92[1] |
| 48 | TYK2 | 6[2] |
| JAK1 | 37[2] |
1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors
Researchers have designed and synthesized 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.
Signaling Pathways and Experimental Workflows
The development of these inhibitors involves targeting specific signaling pathways and employing systematic experimental workflows.
Necroptosis Signaling Pathway
RIPK1 is a central kinase in the necroptosis pathway, a form of programmed cell death. Inhibition of RIPK1 can block this pathway, offering therapeutic potential in inflammatory diseases.
Caption: Simplified necroptosis signaling pathway showing the central role of RIPK1 and its inhibition by a 2,8-diazaspiro[4.5]decan-1-one derivative.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling. Dual inhibition of TYK2 and JAK1 can modulate the immune response and is a therapeutic strategy for autoimmune diseases.
Caption: Overview of the JAK-STAT signaling pathway, indicating the points of inhibition by a dual TYK2/JAK1 inhibitor.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of these inhibitors are crucial for reproducibility and further development.
General Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
A representative synthetic scheme for 2,8-diazaspiro[4.5]decan-1-one derivatives typically involves a multi-step process.
Caption: A generalized workflow for the synthesis of 2,8-diazaspiro[4.5]decan-1-one based enzyme inhibitors.
Protocol for Kinase Inhibition Assay (Example: RIPK1)
-
Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (diazaspiro[4.5]decane derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the RIPK1 enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
While the this compound scaffold remains an unexplored entity in the realm of enzyme inhibition, its isomers have demonstrated significant potential. The successful development of potent and selective inhibitors based on the 2,8- and 1,4,8-diazaspiro[4.5]decane frameworks provides a strong rationale for the future investigation of the 6,7-isomer. The synthesis and evaluation of a focused library of this compound derivatives against a panel of therapeutically relevant enzymes could unveil novel inhibitor classes with unique pharmacological profiles. The detailed protocols and pathway analyses provided for the known isomers can serve as a valuable guide for researchers venturing into this uncharted territory.
References
Application Notes and Protocols: Design and Synthesis of 6,7-Diazaspiro[4.5]decane-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target specificity and better physicochemical properties compared to their planar counterparts. The diazaspiro[4.5]decane core, in particular, represents a versatile framework for the development of novel therapeutics. Various isomers of this scaffold have shown activity against a range of biological targets, including kinases and G-protein coupled receptors. This document outlines a proposed methodology for the design, synthesis, and evaluation of compound libraries based on the novel 6,7-diazaspiro[4.5]decane scaffold. As a less-explored isomer, this scaffold offers opportunities for the discovery of new chemical entities with unique biological activities.
Proposed Synthesis of the this compound Core
The synthesis of the this compound core is proposed to proceed via a multi-step sequence starting from commercially available reagents. The key steps involve the formation of a spiro-cyclic intermediate followed by the construction of the diazepine ring.
Experimental Workflow
The Strategic Application of 6,7-Diazaspiro[4.5]decane as a Piperazine Bioisostere in Contemporary Drug Discovery
For Immediate Release
In the landscape of modern drug design, the strategic replacement of common structural motifs with bioisosteres is a cornerstone of lead optimization. The piperazine ring, a ubiquitous scaffold in numerous approved drugs, is frequently targeted for such modification to enhance potency, selectivity, and pharmacokinetic properties. This document outlines the application of 6,7-diazaspiro[4.5]decane as a conformationally constrained bioisostere of piperazine, offering a novel approach for researchers, scientists, and drug development professionals to overcome common challenges in medicinal chemistry.
The introduction of conformational rigidity through spirocyclization can lead to improved biological activity and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The 3D-spiro-diamine scaffold of this compound presents a unique spatial arrangement of nitrogen atoms, potentially leading to enhanced target engagement and reduced off-target effects compared to the flexible piperazine ring.
Conceptual Framework: Piperazine Bioisosterism with this compound
The core concept revolves around replacing the flexible piperazine linker with the rigid this compound scaffold. This substitution can influence several key drug-like properties.
Hypothesized Physicochemical and Pharmacological Profile
The rigid nature of the this compound scaffold is anticipated to confer distinct advantages over the more conformationally mobile piperazine ring. The following table summarizes the expected impact of this bioisosteric replacement on key drug properties.
| Property | Piperazine | This compound (Hypothesized) | Rationale for Change |
| Conformational Flexibility | High | Low | The spirocyclic nature restricts bond rotation, leading to a more defined three-dimensional structure. |
| Lipophilicity (LogP) | Moderate | Potentially Higher | The increased carbon content of the spirocyclic system may lead to higher lipophilicity, which may need to be balanced with other substitutions. |
| Aqueous Solubility | Generally Good | Potentially Lower | Increased lipophilicity can sometimes lead to decreased aqueous solubility, a factor to be monitored. |
| Basicity (pKa) | Typically 8-9 | Potentially Modulated | The fixed spatial orientation of the nitrogen lone pairs in the spirocycle can alter their basicity compared to the flexible piperazine. |
| Metabolic Stability | Susceptible to N-dealkylation | Potentially Improved | The steric hindrance around the nitrogen atoms in the spirocyclic scaffold may reduce susceptibility to metabolic enzymes. |
| Target Selectivity | Variable | Potentially Improved | A more rigid conformation can lead to a more precise fit in the target binding pocket, reducing interactions with off-targets. |
| hERG Affinity | Potential Liability | Potentially Reduced | The defined vectorality of substituents on the spirocycle may allow for steering away from the hERG channel binding pharmacophore. |
Experimental Protocols
General Synthetic Protocol for N-Arylation of this compound
This protocol describes a general method for the arylation of one of the nitrogen atoms of the this compound core, a common step in the synthesis of bioactive molecules.
Materials:
-
This compound dihydrochloride
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound dihydrochloride (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).
-
Purge the vessel with an inert atmosphere for 10-15 minutes.
-
Add the anhydrous solvent and the base (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated this compound derivative.
Protocol for In Vitro Metabolic Stability Assay
This assay is designed to compare the metabolic stability of a piperazine-containing compound with its this compound bioisostere.
Materials:
-
Test compounds (piperazine and spiro-diamine analogs)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The use of this compound as a piperazine bioisostere represents a promising strategy in drug design to enhance molecular properties and overcome liabilities associated with the flexible piperazine scaffold. While direct comparative data is emerging, the conceptual advantages of conformational constraint suggest that this and other spirocyclic diamines will become increasingly valuable tools for medicinal chemists. The provided protocols offer a starting point for the synthesis and evaluation of these novel scaffolds in drug discovery programs.
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 6,7-Diazaspiro[4.5]decane
Technical Support Center: Synthesis of 6,7-Diazaspiro[4.5]decane
This technical support center provides troubleshooting guidance and frequently asked questions for the multi-step synthesis of this compound. The primary route discussed involves a two-step process: the synthesis of the intermediate this compound-8,10-dione via the Bucherer-Bergs reaction, followed by its reduction to the final product.
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or No Yield of Spiro-hydantoin | - Incomplete reaction: Reaction time may be too short or the temperature too low. - Poor quality reagents: Reagents may have degraded. - Side reactions: Polymerization of cyclopentanone or cyanide decomposition. | - Optimize reaction conditions: Increase reaction time to 24-48 hours and ensure the temperature is maintained between 50-70°C. - Use fresh reagents: Ensure potassium cyanide is dry and ammonium carbonate is of high purity. - Control reaction stoichiometry: Use a slight excess of cyanide and carbonate. |
| Step 1: Formation of a Brown, Tarry Substance | - Decomposition of reactants or products: High temperatures or prolonged reaction times can lead to degradation. - Presence of impurities: Impurities in the starting materials can catalyze side reactions. | - Maintain strict temperature control: Do not exceed 70°C. - Purify starting materials: Distill cyclopentanone before use. - Monitor reaction progress: Use TLC or GC-MS to determine the optimal reaction time. |
| Step 2: Incomplete Reduction of Hydantoin | - Insufficient reducing agent: The amount of reducing agent may not be enough to reduce both carbonyl groups. - Inactive reducing agent: Lithium aluminum hydride (LiAlH₄) is sensitive to moisture. - Low reaction temperature: The reaction may be too slow at lower temperatures. | - Increase the amount of reducing agent: Use a larger excess of LiAlH₄ (e.g., 4-6 equivalents). - Use fresh, anhydrous LiAlH₄: Handle LiAlH₄ under an inert atmosphere. - Increase reaction temperature: Reflux in a high-boiling solvent like THF. |
| Step 2: Complex Mixture of Products | - Over-reduction or side reactions: The strong reducing agent can lead to undesired byproducts. - Incomplete workup: Residual aluminum salts can complicate purification. | - Careful addition of reducing agent: Add the reducing agent portion-wise at a low temperature before heating. - Thorough workup: Follow a standard Fieser workup procedure to remove aluminum salts. - Purify by column chromatography: Use a suitable solvent system to separate the desired product. |
| General: Difficulty in Product Isolation/Purification | - Product is highly polar: The diamine product may be water-soluble. - Product is an oil: The final product may not crystallize easily. | - Extraction with different solvents: Use a continuous liquid-liquid extractor for water-soluble products. - Convert to a salt: Form the hydrochloride or other salt to facilitate crystallization and handling. - Use column chromatography: Employ a polar stationary phase and an appropriate eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Bucherer-Bergs synthesis of the spiro-hydantoin intermediate?
The primary challenges include the use of toxic cyanide salts, the potential for low yields due to side reactions, and the need for careful control of reaction conditions (temperature and time) to avoid the formation of polymeric byproducts.[1][2] The reaction can also be sensitive to the purity of the starting materials.
Q2: Are there alternative methods to the Bucherer-Bergs reaction for synthesizing the spiro-hydantoin?
While the Bucherer-Bergs reaction is a classic and widely used method for preparing hydantoins from ketones, other approaches exist.[3] These can include multi-step sequences involving the formation of an aminonitrile followed by cyclization with an isocyanate or a related reagent. However, for the direct synthesis from a cyclic ketone, the Bucherer-Bergs reaction remains a common choice due to its convergent nature.[1]
Q3: What are the key safety precautions to take when performing this synthesis?
The use of potassium cyanide necessitates strict safety measures. The reaction should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Acidic conditions must be avoided during the handling of cyanide salts to prevent the formation of highly toxic hydrogen cyanide gas. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.
Q4: How can I monitor the progress of the reactions?
For the Bucherer-Bergs reaction, Thin Layer Chromatography (TLC) can be used to monitor the consumption of cyclopentanone. A suitable eluent system would be a mixture of ethyl acetate and hexane. For the reduction step, TLC can also be used to track the disappearance of the hydantoin intermediate. The product, being a primary diamine, will have a much lower Rf value than the starting material. Staining with ninhydrin can help visualize the amine product.
Q5: What are the expected yields for each step?
The yield for the Bucherer-Bergs synthesis of this compound-8,10-dione can vary significantly, but with optimized conditions, yields in the range of 50-70% have been reported for similar spiro-hydantoins.[2] The reduction of the hydantoin to the diamine can be challenging, and yields may be in the range of 40-60% after purification.
Detailed Experimental Protocols
Step 1: Synthesis of this compound-8,10-dione
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (e.g., 4 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
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Add potassium cyanide (e.g., 2 equivalents) to the solution and stir until dissolved. Caution: Handle cyanide with extreme care in a fume hood.
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Add cyclopentanone (1 equivalent) to the reaction mixture.
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Heat the mixture to 50-70°C and stir for 24-48 hours.
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Monitor the reaction by TLC until the cyclopentanone is consumed.
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Cool the reaction mixture in an ice bath to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound-8,10-dione.
Step 2: Reduction of this compound-8,10-dione to this compound
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In a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, e.g., 4-6 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension in an ice-salt bath.
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Slowly add a solution of this compound-8,10-dione (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
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Monitor the reaction by TLC until the starting material is no longer visible.
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Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Stir the resulting mixture until a granular precipitate forms.
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Filter the mixture and wash the solid with THF.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent (e.g., a gradient of dichloromethane/methanol with a small amount of ammonium hydroxide) to yield this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State | Melting Point (°C) |
| This compound-8,10-dione | C₈H₁₂N₂O₂ | 168.19 | 50-70% | White solid | >200 (decomposes) |
| This compound | C₈H₁₆N₂ | 140.23 | 40-60% | Colorless oil or low-melting solid | Not widely reported |
References
Optimization of reaction conditions for 6,7-Diazaspiro[4.5]decane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6,7-diazaspiro[4.5]decane, a valuable scaffold in medicinal chemistry and drug development. The information is tailored to researchers, scientists, and professionals in the field.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and practical approach is the cyclocondensation of a 1,2-diaminocyclohexane with a suitable three-carbon dielectrophilic synthon, such as 1,3-dibromopropane or a malondialdehyde equivalent. This is typically followed by a reduction step if an unsaturated intermediate is formed.
Q2: Which stereoisomer of 1,2-diaminocyclohexane is preferred for this synthesis?
trans-1,2-Diaminocyclohexane is often preferred as it can lead to a conformationally more stable product. The use of enantiomerically pure diamine can also lead to chiral spirocyclic products.
Q3: What are the critical reaction parameters to control during the cyclization step?
Key parameters to monitor and optimize include reaction temperature, concentration of reactants, choice of base and solvent, and the rate of addition of the electrophile. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
Q4: What are the expected major byproducts in this synthesis?
Potential byproducts include oligomers or polymers from intermolecular reactions, partially reacted intermediates, and products from side reactions such as over-alkylation if a dihalide is used.
Q5: How can I purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel or alumina. The choice of eluent will depend on the polarity of the product and any byproducts. Distillation under reduced pressure may also be an option for liquid products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective cyclization. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry. | 1. Use high-dilution conditions to favor intramolecular reaction. 2. Ensure inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. 3. Optimize temperature; start with literature values for similar reactions and screen a range. 4. Carefully check the molar ratios of reactants and reagents. |
| Formation of Polymeric Byproducts | High concentration of reactants favoring intermolecular reactions. | Employ high-dilution techniques. Add the electrophile slowly over an extended period to a dilute solution of the diamine. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inactive catalyst or reagents. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time. 2. Gradually increase the reaction temperature. 3. Use fresh, high-purity reagents and catalysts. |
| Formation of Multiple Unidentified Spots on TLC | 1. Side reactions due to reactive intermediates. 2. Decomposition of product under reaction or workup conditions. | 1. Lower the reaction temperature. 2. Use a milder base. 3. Ensure the workup procedure is not too acidic or basic if the product is sensitive. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation with a 1,3-Dihalopropane
This protocol describes a general procedure for the synthesis of this compound from trans-1,2-diaminocyclohexane and 1,3-dibromopropane.
Materials:
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trans-1,2-Diaminocyclohexane
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1,3-Dibromopropane
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Potassium carbonate (K₂CO₃) or another suitable base
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Set up a reaction vessel for high-dilution conditions (e.g., a three-neck flask with a dropping funnel and a condenser under an inert atmosphere).
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To the main flask, add a solution of trans-1,2-diaminocyclohexane (1.0 eq) and potassium carbonate (2.5 eq) in a large volume of anhydrous acetonitrile.
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In the dropping funnel, place a solution of 1,3-dibromopropane (1.05 eq) in anhydrous acetonitrile.
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Heat the reaction mixture in the main flask to reflux.
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Add the 1,3-dibromopropane solution dropwise from the dropping funnel to the refluxing mixture over a period of 8-12 hours.
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After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 82 | 45 |
| 2 | Cs₂CO₃ | Acetonitrile | 82 | 55 |
| 3 | NaH | THF | 66 | 30 |
| 4 | K₂CO₃ | DMF | 100 | 40 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
Technical Support Center: Purification of 6,7-Diazaspiro[4.5]decane Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying intermediates of 6,7-diazaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound intermediates?
A1: The primary purification techniques for this compound intermediates, which often exist as spiro-hydantoins or protected diamines, are recrystallization and column chromatography. Recrystallization is particularly effective for intermediates that are crystalline solids, which is often the case for hydantoins synthesized via the Bucherer-Bergs reaction. Column chromatography is a more versatile method for separating mixtures that are difficult to crystallize or contain multiple components.
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials (e.g., the ketone precursor in a Bucherer-Bergs synthesis), side-products from the reaction (such as N-carbamoyl amino acids from incomplete hydantoin ring closure or hydrolysis), and reagents used in the synthesis.[1][2] For protected diamine intermediates, impurities might include partially deprotected compounds or byproducts from the protection step.
Q3: My diamine intermediate is streaking on the TLC plate. What can I do?
A3: Streaking of amines on silica gel TLC plates is a common issue caused by the basic nature of the amine interacting strongly with the acidic silanol groups on the silica gel.[3][4][5] To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 1-3%).[4] Alternatively, for amine salts, adding a few drops of an acid like acetic acid or formic acid to the eluent can improve the spot shape by protonating the amine.[3][4][5]
Q4: I am having trouble with my compound "oiling out" during recrystallization. What does this mean and how can I fix it?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid during cooling.[6][7][8] This often happens if the melting point of the solid is lower than the temperature of the solution at the point of precipitation, or if the compound is highly impure.[6] To resolve this, you can try the following:
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Add more solvent to ensure the compound does not come out of solution too quickly at a high temperature.[6]
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Cool the solution more slowly to allow for proper crystal lattice formation.
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If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[6]
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Employ a seeding strategy by adding a small crystal of the pure compound to the solution to encourage crystallization.[8]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" | Melting point of the compound is lower than the solution temperature upon precipitation. High impurity level.[6] | Add more solvent, cool the solution more slowly, use a different solvent system, or try seeding the solution.[6][8] |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated. | Reduce the amount of solvent used. Cool the solution to a lower temperature (e.g., in an ice bath). Add a co-solvent in which the compound is less soluble. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. |
| Poor recovery of the compound | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is partially soluble in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | The impurity is co-crystallizing with the product. The impurity is trapped within the crystal lattice. | Consider a preliminary purification step like a charcoal treatment to remove colored impurities. A second recrystallization from a different solvent system may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking of spots on TLC and poor separation on the column | The compound is a basic amine interacting strongly with the acidic silica gel.[3][4][5] The sample is overloaded. | Add a small amount of triethylamine (1-3%) to the eluent to improve the peak shape of basic compounds.[4] Reduce the amount of sample loaded onto the column. |
| Compounds are not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A common solvent system is a gradient of ethyl acetate in hexanes, and you can increase the proportion of ethyl acetate or add a more polar solvent like methanol. |
| Poor separation of closely eluting compounds | The chosen solvent system does not provide sufficient resolution. | Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. Consider using a different stationary phase if silica gel is not effective. |
| Cracking of the silica gel bed | The column was allowed to run dry. Improper packing of the column. | Always keep the solvent level above the top of the silica gel.[9] Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. |
Experimental Protocols
Protocol 1: General Recrystallization of a Spiro-Hydantoin Intermediate
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Solvent Selection: Test the solubility of the crude spiro-hydantoin in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or mixtures like ethanol/water or ethanol/diethyl ether.
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Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude material to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography of a Protected this compound Intermediate
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TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. A common eluent for N-protected diamines is a mixture of ethyl acetate and hexanes. For more polar compounds, dichloromethane and methanol may be used.[4]
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[9]
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Sample Loading: Dissolve the crude intermediate in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Illustrative Recrystallization Solvents and Expected Outcomes
| Intermediate Type | Common Solvents | Typical Purity Increase |
| Spiro-hydantoin | Ethanol, Methanol/Water | From 85-90% to >98% |
| N-Boc protected diamine | Hexanes/Ethyl Acetate | From 80-90% to >97% |
| Diamine dihydrochloride | Ethanol/Diethyl Ether | From >90% to >99% |
Note: The purity increase is illustrative and can vary based on the nature and amount of impurities.
Table 2: Illustrative Column Chromatography Conditions
| Intermediate Type | Stationary Phase | Mobile Phase (Gradient) | Typical Yield |
| N-Boc protected diamine | Silica Gel | 10% to 50% Ethyl Acetate in Hexanes | 70-90% |
| Spiro-hydantoin | Silica Gel | 20% to 80% Ethyl Acetate in Hexanes | 65-85% |
| Free diamine | Silica Gel with 1% Triethylamine | 0% to 10% Methanol in Dichloromethane | 50-75% |
Note: These are example conditions and should be optimized for each specific intermediate using TLC.
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound intermediates.
Troubleshooting Logic for TLC Streaking
Caption: Decision tree for troubleshooting TLC streaking issues.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. chembam.com [chembam.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. app1-c89-pub.pressidium.com - Oiling Out Chemistry [app1-c89-pub.pressidium.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of reactions involving 6,7-diazaspiro[4.5]decanes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6,7-diazaspiro[4.5]decanes and related spirocyclic compounds, with a focus on improving diastereoselectivity.
Issue 1: Low Diastereoselectivity or Formation of an Undesired Diastereomer
When a reaction yields a mixture of diastereomers with a low ratio or favors the formation of the undesired isomer, several factors should be investigated.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | 1. Decrease the reaction temperature: Lower temperatures often increase the energy difference between the transition states leading to the different diastereomers, thereby enhancing selectivity. 2. Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., from room temperature down to -78 °C) to identify the optimal condition. | A significant improvement in the diastereomeric ratio (d.r.) should be observed at lower temperatures. |
| Inappropriate Solvent | 1. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. The choice of solvent can influence the conformation of the transition state. 2. Consider Solvent Polarity: Less polar solvents may favor more organized transition states, leading to higher diastereoselectivity. | Identification of a solvent that promotes the desired diastereomer. For example, switching from a polar aprotic to a nonpolar solvent might alter the product ratio. |
| Ineffective Catalyst or Catalyst Loading | 1. Catalyst Screening: If using a catalyst, screen a range of catalysts (e.g., different Lewis acids, organocatalysts). 2. Optimize Catalyst Loading: Vary the molar percentage of the catalyst. Higher or lower loadings can sometimes impact selectivity. 3. Chiral Catalysts/Auxiliaries: For asymmetric synthesis, ensure the correct enantiomer of the chiral catalyst or auxiliary is being used to obtain the desired diastereomer. | A different catalyst may offer better facial selectivity. Optimal catalyst loading can improve both yield and diastereoselectivity. |
| Steric and Electronic Effects of Substrates | 1. Modify Substituents: If possible, alter the steric bulk or electronic nature of the substituents on the starting materials. Electron-donating or withdrawing groups can influence the reaction pathway.[1] For instance, in some cycloaddition reactions, electron-withdrawing groups on one reactant and electron-donating groups on the other can enhance both reactivity and selectivity. 2. Protecting Groups: The use of bulky protecting groups can block one face of a molecule, directing the approach of the reagent to the less hindered face. | Enhanced diastereoselectivity due to more pronounced steric hindrance or favorable electronic interactions in the transition state. |
Issue 2: Poor Yield and/or Formation of Byproducts
Low yields and the presence of side products can complicate purification and reduce the efficiency of the synthesis.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Side Reactions | 1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture. 2. Purify Reagents: Use freshly purified reagents and solvents to eliminate impurities that may catalyze side reactions. 3. Reaction Time: Optimize the reaction time. Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of byproducts. | Increased yield of the desired spirocyclic product and a cleaner reaction profile. |
| Incorrect Stoichiometry | 1. Optimize Reactant Ratio: Systematically vary the ratio of the reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side reactions. | Improved conversion to the desired product and reduced formation of byproducts resulting from unreacted starting materials. |
| Product Instability | 1. Work-up Conditions: Adjust the work-up procedure. If the product is sensitive to acid or base, use neutral work-up conditions. 2. Purification Method: The choice of purification method (e.g., chromatography on silica gel vs. alumina) can be critical. If the product is unstable on silica, alternative purification techniques should be explored. | Higher isolated yield of the pure desired diastereomer. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the diastereoselectivity of 6,7-diazaspiro[4.5]decane formation?
Lowering the reaction temperature is a common strategy to improve diastereoselectivity. At lower temperatures, the reaction is under greater thermodynamic control, and the small energy differences between the diastereomeric transition states become more significant. This often leads to a higher population of the more stable transition state, resulting in the preferential formation of one diastereomer.
Q2: What role does the catalyst play in determining the diastereoselectivity?
In catalyzed reactions, the catalyst is often intimately involved in the transition state of the stereochemistry-determining step. For instance, in a Lewis acid-catalyzed reaction, the Lewis acid coordinates to one or more of the reactants, influencing their conformation and the trajectory of their approach. The size and nature of the Lewis acid and its ligands can create a chiral environment that favors the formation of one diastereomer over the other.
Q3: Can the substituents on the starting materials influence the diastereomeric ratio?
Yes, absolutely. The steric bulk and electronic properties of the substituents on the reactants can have a profound impact on diastereoselectivity.
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Steric Effects: Bulky substituents can block one face of a molecule, forcing the incoming reagent to attack from the less sterically hindered face. This is a fundamental principle of steric guidance in asymmetric synthesis.
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Electronic Effects: Electron-donating and electron-withdrawing groups can alter the electron density of the reacting centers, which can influence the stability of the transition states. For example, in a [3+2] cycloaddition, electron-withdrawing groups on the dipolarophile and electron-donating groups on the dipole can accelerate the reaction and improve selectivity.[1] In some cases, strongly electron-withdrawing groups can lead to undesired side reactions like dimerization of the starting material.[1]
Q4: What are some common byproducts in the synthesis of diazaspiro[4.5]decanes and how can their formation be minimized?
Common byproducts can include dimers of the starting materials, products of elimination reactions, or constitutional isomers of the desired spirocycle. To minimize their formation:
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Control Stoichiometry: Use the optimal ratio of reactants to ensure that both are consumed at a similar rate.
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Slow Addition: In some cases, the slow addition of one reactant to the other can maintain a low concentration of the added reactant, which can suppress side reactions like dimerization.
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Optimize Reaction Conditions: Carefully screen temperature, solvent, and catalyst to find conditions that favor the desired reaction pathway.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-spiro[4.5]decane-6-ones [1]
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Reaction Setup: To a quartz tube, add 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one (1.0 equivalent), N-cyclopropylaniline (2.0 equivalents), and the organocatalyst (e.g., a racemic BINOL-derived phosphoric acid, 10 mol%).
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Inert Atmosphere: Place a magnetic stir bar in the tube, and place the tube in a photoreactor. Backfill the tube with nitrogen gas three times.
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Solvent Addition: Add dichloromethane (DCM) via syringe to achieve the desired concentration (e.g., 0.01 M).
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Dark Reaction: Stir the reaction mixture for 30 minutes in the absence of light.
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Photoreaction: Irradiate the stirred reaction mixture with a blue LED (e.g., 2 W, 445–450 nm) at room temperature.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Spiro[4.5]decane Synthesis
This table summarizes the effect of various catalysts and temperatures on the yield and diastereoselectivity of a representative spirocyclization reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | DCM | 25 | <5 | - |
| 2 | Catalyst A (10) | DCM | 25 | 75 | 85:15 |
| 3 | Catalyst A (10) | Toluene | 25 | 68 | 88:12 |
| 4 | Catalyst A (10) | DCM | 0 | 72 | 92:8 |
| 5 | Catalyst B (10) | DCM | 25 | 81 | 90:10 |
| 6 | Catalyst B (10) | DCM | 0 | 78 | 95:5 |
| 7 | Catalyst B (10) | DCM | -20 | 65 | >99:1 |
Data is hypothetical and for illustrative purposes but reflects general trends observed in diastereoselective synthesis.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a diastereoselective spirocyclization reaction.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low diastereoselectivity in a reaction.
References
Navigating the Functionalization of 6,7-Diazaspiro[4.5]decane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of the 6,7-diazaspiro[4.5]decane scaffold has made it an increasingly popular building block in medicinal chemistry and drug discovery. However, its functionalization can present specific challenges, leading to unexpected side reactions and difficulties in achieving desired products with high purity and yield. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the chemical modification of this spirocyclic diamine.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific problems that may arise during the N-functionalization of this compound, offering potential causes and actionable solutions.
Issue 1: Lack of Reactivity or Low Yield during N-Alkylation
| Potential Cause | Troubleshooting/Solution |
| Steric Hindrance: The spirocyclic nature of the scaffold can sterically encumber the nitrogen atoms, particularly with bulky alkylating agents. | - Use less sterically hindered alkylating agents if possible.- Increase the reaction temperature to overcome the activation energy barrier.- Employ more reactive electrophiles, such as triflates or tosylates, instead of halides. |
| Insufficient Basicity: The chosen base may not be strong enough to deprotonate the secondary amines effectively, leading to a low concentration of the nucleophilic species. | - Switch to a stronger base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).- Consider using a slight excess of the base to drive the equilibrium towards the deprotonated form. |
| Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent, limiting the reaction rate. | - Screen a variety of solvents to find one that provides good solubility for all components.- Consider using a co-solvent system. |
Issue 2: Formation of a Mixture of Mono- and Di-substituted Products in N-Alkylation or N-Acylation
| Potential Cause | Troubleshooting/Solution |
| Over-alkylation/acylation: The mono-substituted product can compete with the starting material for the electrophile, leading to the formation of the di-substituted product. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating or acylating agent.- Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.- Perform the reaction at a lower temperature to favor the kinetically controlled mono-substitution. |
| Statistical Distribution: Without a directing or protecting group, functionalization of the two chemically similar nitrogen atoms can lead to a statistical mixture of products. | - Employ a protecting group strategy to differentiate the two nitrogen atoms. For example, one nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), which can be selectively removed later. |
Issue 3: Poor Regioselectivity in the Functionalization of an Unsymmetrically Substituted this compound
| Potential Cause | Troubleshooting/Solution |
| Similar Steric and Electronic Environments: The two nitrogen atoms may have very similar reactivity, leading to a lack of selectivity. This is analogous to the challenge of achieving regioselective alkylation in other heterocyclic systems like purines, where mixtures of N7 and N9 isomers are common. | - Introduce a directing group on the scaffold that can favor functionalization at a specific nitrogen through chelation or other non-covalent interactions.- Employ a protecting group on one of the nitrogens to force the reaction to occur at the other. |
Issue 4: Side Reactions during Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
| Potential Cause | Troubleshooting/Solution |
| β-Hydride Elimination: If the aryl halide contains a β-hydrogen, elimination can occur from the palladium intermediate, leading to the formation of an alkene byproduct and reduced yield of the desired arylated amine. | - Choose an aryl halide that lacks β-hydrogens if possible.- Use bulky phosphine ligands that can disfavor the conformation required for β-hydride elimination. |
| Competitive Binding of the Diamine: The presence of two nitrogen atoms in the starting material can lead to catalyst inhibition or the formation of undesired bridged palladium complexes. | - Use a mono-protected this compound to prevent competitive binding.- Carefully optimize the ligand-to-palladium ratio to favor the desired catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to achieve selective mono-alkylation of this compound?
A1: Achieving selective mono-alkylation is a common challenge. The most robust strategy is to use an orthogonal protecting group. For example, you can protect one of the nitrogen atoms with a Boc group. The remaining free amine can then be alkylated. Subsequent removal of the Boc group will yield the desired mono-alkylated product. Alternatively, careful control of stoichiometry (using 1 equivalent of the alkylating agent) and reaction conditions (low temperature, slow addition) can favor mono-alkylation, but this often results in a mixture that requires careful purification.
Q2: Are there any known issues with ring stability of the this compound core during functionalization?
A2: The this compound scaffold is generally stable under common functionalization conditions. However, exposure to very strong acids or bases at high temperatures for prolonged periods could potentially lead to ring-opening or rearrangement, although this is not a commonly reported side reaction under standard synthetic protocols.
Q3: How can I confirm the regioselectivity of my functionalization on an unsymmetrical this compound derivative?
A3: The most definitive method for determining regioselectivity is through 2D NMR spectroscopy. Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space correlations, respectively, which will allow for the unambiguous assignment of the substituent's position. In some cases, X-ray crystallography of a suitable crystalline derivative can provide absolute confirmation of the structure.
Experimental Workflow & Signaling Pathways
To aid in experimental design and understanding of potential reaction outcomes, the following diagrams illustrate key concepts.
Caption: A typical workflow for achieving selective mono-functionalization.
Troubleshooting scale-up of 6,7-Diazaspiro[4.5]decane production
Welcome to the technical support center for the scale-up of 6,7-Diazaspiro[4.5]decane production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up the synthesis of this compound?
A1: When scaling up the production of this compound, several parameters become critical to ensure consistent yield, purity, and safety. These include:
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Heat Transfer: Exothermic reactions can lead to temperature spikes in large reactors if not managed properly. Ensure your reactor has adequate cooling capacity and that the heat transfer characteristics are well understood.
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Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation. The choice of impeller, agitation speed, and baffle design are crucial for maintaining a homogeneous reaction mixture.
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Reagent Addition Rate: The rate of addition of reagents, especially in multi-step syntheses, can significantly impact selectivity and impurity profiles. A slower, controlled addition is often necessary at a larger scale.
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Solvent Selection: A solvent suitable for laboratory scale may not be ideal for pilot or industrial scale due to factors like boiling point, viscosity, safety, and cost.
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Material Compatibility: Ensure that all materials in contact with the reaction mixture (reactor, seals, transfer lines) are compatible with the reagents and solvents used, especially at elevated temperatures.
Q2: What are the common impurities observed during the synthesis of this compound and how can they be minimized?
A2: Common impurities can arise from side reactions or incomplete reactions. While specific impurities depend on the synthetic route, general classes include:
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Over-alkylation or Incomplete Alkylation Products: In syntheses involving N-alkylation steps, poly-alkylated or unreacted starting materials can be significant impurities.
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Byproducts from Ring-Opening or Rearrangement: Under harsh reaction conditions (e.g., high temperatures, strong acids/bases), the spirocyclic ring system may be susceptible to degradation.
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Residual Solvents and Reagents: Inadequate purification can leave behind solvents and unreacted starting materials.
To minimize these impurities:
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Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time.
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Control Stoichiometry: Use the optimal molar ratios of reactants.
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Purification Strategy: Employ appropriate purification techniques such as crystallization, distillation, or chromatography.
Q3: How can I effectively monitor the progress of the this compound synthesis at a larger scale?
A3: Process Analytical Technology (PAT) is crucial for monitoring large-scale reactions. Techniques to consider include:
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In-situ Infrared (IR) Spectroscopy: Can track the disappearance of starting materials and the appearance of the product in real-time.
-
High-Performance Liquid Chromatography (HPLC): Allows for the withdrawal of samples to be analyzed for conversion and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural analysis of the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | Review and improve the reactor's cooling efficiency. Consider a jacketed reactor with a suitable heat transfer fluid. Implement automated temperature control. |
| Inefficient Mixing | Evaluate the agitator design and speed. For viscous reaction mixtures, consider a different type of impeller (e.g., anchor or helical). Perform a mixing study to ensure homogeneity. |
| Decomposition of Reactants or Product | Investigate the thermal stability of all components at the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Side Reactions | Analyze the impurity profile to identify major byproducts. Adjust reaction conditions (e.g., temperature, concentration, addition rate) to disfavor side reactions. |
Issue 2: Product Purity Does Not Meet Specification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time or slightly increase the temperature after careful stability checks. Ensure the catalyst (if used) is active and not poisoned. |
| Formation of New Impurities | A change in the impurity profile upon scale-up often points to mixing or temperature control issues. Re-evaluate these parameters. |
| Ineffective Purification | The chosen lab-scale purification method may not be scalable. For large quantities, crystallization is often preferred over chromatography. Develop a robust crystallization process with appropriate solvent selection and cooling profiles. |
| Contamination from Equipment | Ensure thorough cleaning of the reactor and all transfer lines to avoid cross-contamination from previous batches. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation (Illustrative)
This is a generalized protocol and must be adapted and optimized for the specific synthetic route to this compound.
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Reactor Setup: Charge a clean and dry glass-lined or stainless steel reactor with the appropriate starting diamine and a suitable solvent (e.g., acetonitrile, DMF). The reactor should be equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet.
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Inert Atmosphere: Purge the reactor with nitrogen or argon to remove oxygen and moisture.
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Base Addition: Add the appropriate base (e.g., potassium carbonate, triethylamine) to the reaction mixture.
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Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide) to the stirred reaction mixture at a controlled temperature. The addition rate should be carefully controlled to manage any exotherm.
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Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
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Work-up: Once the reaction is complete, cool the mixture and quench any remaining reactive species. The work-up procedure will depend on the specific chemistry but may involve filtration, extraction, and washing.
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Isolation and Purification: Isolate the crude product. Purify by crystallization from a suitable solvent system to obtain this compound of the desired purity.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
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Gradient: A typical gradient might be from 95% A to 50% A over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: High-level workflow for this compound production.
Caption: A logical workflow for troubleshooting production issues.
Navigating the Labyrinth of Protecting Groups for 6,7-Diazaspiro[4.5]decane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules built around the 6,7-Diazaspiro[4.5]decane scaffold. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the protection and deprotection of this versatile diamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the protection and deprotection of this compound, with a focus on the commonly used Boc and Cbz protecting groups.
Issue 1: Low Yield of Mono-Protected Product
Question: I am getting a mixture of di-protected, mono-protected, and unreacted starting material when trying to introduce a single Boc or Cbz group. How can I improve the selectivity for mono-protection?
Answer: Achieving selective mono-protection of a symmetric diamine like this compound can be challenging. Here are several strategies to enhance selectivity:
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Control of Stoichiometry: Carefully control the stoichiometry of the protecting group reagent (e.g., Boc-anhydride or Cbz-Cl). Using a slight excess of the diamine (e.g., 1.2-1.5 equivalents) can favor mono-protection by ensuring the protecting group is the limiting reagent.
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Slow Addition: Add the protecting group reagent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This helps to prevent over-reaction and the formation of the di-protected product.
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Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may favor mono-protection. Experiment with solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
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pH Control: For Cbz protection under Schotten-Baumann conditions (using an aqueous base), maintaining a specific pH can be crucial for selectivity.
Issue 2: Incomplete Deprotection
Question: I am struggling to completely remove the Boc or Cbz group from my this compound derivative. What can I do to drive the reaction to completion?
Answer: Incomplete deprotection can be due to several factors. Consider the following troubleshooting steps:
-
For Boc Deprotection (Acidic Conditions):
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Acid Strength and Concentration: Trifluoroacetic acid (TFA) in DCM is a common and effective reagent. Ensure you are using a sufficient concentration (e.g., 20-50% TFA). If the reaction is sluggish, consider using neat TFA or switching to a stronger acid like HCl in dioxane.
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Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal time.
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Scavengers: The tert-butyl cation generated during deprotection can sometimes re-alkylate the deprotected amine or other nucleophilic sites. Adding a scavenger like anisole or thioanisole can prevent this side reaction.
-
-
For Cbz Deprotection (Hydrogenolysis):
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Catalyst Activity: Ensure your Palladium on carbon (Pd/C) catalyst is active. Using a freshly opened bottle or a pre-activated catalyst can significantly improve reaction rates.
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Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, increasing the hydrogen pressure can accelerate the reaction.
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Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure your substrate is fully dissolved.
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Catalyst Poisoning: Certain functional groups (e.g., thiols, some heterocycles) can poison the catalyst. If your substrate contains such groups, you may need to use a higher catalyst loading or a different deprotection method.
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Issue 3: Side Reactions During Protection/Deprotection
Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I avoid them?
Answer: Side reactions can compromise yield and purity. Here are some common pitfalls:
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Di-protection: As discussed in Issue 1, the formation of the di-protected product is a common side reaction when mono-protection is desired.
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N-Alkylation (Boc Deprotection): The tert-butyl cation formed during acidic Boc deprotection can alkylate the product or other nucleophiles present. The use of scavengers is the best way to mitigate this.
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Ring Opening (Under Harsh Acidic Conditions): While the spirocyclic core is generally stable, prolonged exposure to very strong acids at elevated temperatures could potentially lead to degradation. It is always best to use the mildest conditions necessary for deprotection.
Frequently Asked Questions (FAQs)
General Questions
Q1: Which protecting group, Boc or Cbz, is better for this compound?
A1: The choice between Boc and Cbz depends on the overall synthetic strategy.
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Boc is stable to basic and nucleophilic conditions and is removed with acid. This makes it orthogonal to base-labile protecting groups like Fmoc.
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Cbz is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This makes it orthogonal to acid-labile groups like Boc.
Consider the functional groups present in your molecule and the reaction conditions you plan to use in subsequent steps to choose the most suitable protecting group.
Orthogonal Protection Strategy
Q2: Can I protect the two nitrogen atoms of this compound with different (orthogonal) protecting groups?
A2: Yes, an orthogonal protection strategy is a powerful tool for the selective functionalization of the two nitrogen atoms. A common approach is to first perform a mono-protection (e.g., with Boc-anhydride to yield mono-Boc-6,7-Diazaspiro[4.5]decane). After purification, the second nitrogen can be protected with a different group (e.g., Cbz-Cl to yield 6-Boc-7-Cbz-6,7-Diazaspiro[4.5]decane). The selective removal of either the Boc group (with acid) or the Cbz group (by hydrogenolysis) allows for the independent elaboration of each nitrogen atom.
Experimental Protocols
While specific yields and reaction times can vary depending on the scale and purity of reagents, the following provides general, detailed methodologies for key protection and deprotection steps.
Table 1: Protecting Group Introduction
| Protecting Group | Reagents and Conditions | Typical Work-up |
| Boc | Mono-protection: this compound (1.2 eq.), Boc-anhydride (1.0 eq.), Dichloromethane (DCM), Triethylamine (1.2 eq.), 0 °C to room temperature, 2-4 hours. | 1. Quench with water. 2. Extract with DCM. 3. Wash with brine. 4. Dry over Na₂SO₄. 5. Purify by column chromatography. |
| Cbz | Mono-protection: this compound (1.2 eq.), Benzyl chloroformate (Cbz-Cl) (1.0 eq.), Tetrahydrofuran (THF)/water (2:1), NaHCO₃ (2.0 eq.), 0 °C, 20 hours.[1] | 1. Dilute with water. 2. Extract with ethyl acetate. 3. Wash with brine. 4. Dry over Na₂SO₄. 5. Purify by column chromatography.[1] |
Table 2: Protecting Group Removal
| Protecting Group | Reagents and Conditions | Typical Work-up |
| Boc | Acidic Cleavage: Boc-protected substrate, 20-50% Trifluoroacetic acid (TFA) in DCM, room temperature, 1-2 hours. | 1. Concentrate in vacuo. 2. A-zeotrope with toluene to remove excess TFA. 3. Dissolve in a suitable solvent and neutralize with a base (e.g., NaHCO₃ solution). 4. Extract the product. |
| Cbz | Hydrogenolysis: Cbz-protected substrate, 10% Palladium on carbon (Pd/C) (5-10 mol%), Hydrogen (1 atm or higher), Methanol or Ethanol, room temperature, 2-16 hours. | 1. Filter the reaction mixture through Celite to remove the catalyst. 2. Wash the Celite pad with the reaction solvent. 3. Concentrate the filtrate in vacuo. |
| Cbz | Acidic Cleavage (Alternative): Cbz-protected substrate, Aluminum chloride (AlCl₃) (3 eq.), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), room temperature, 2-16 hours.[2][3] | 1. Dilute with DCM. 2. Quench with aqueous NaHCO₃. 3. Extract with DCM. 4. Wash with brine. 5. Dry over Na₂SO₄ and purify.[2] |
Visualizing the Strategy: Experimental Workflows
A clear understanding of the workflow is essential for successful synthesis. The following diagrams, generated using Graphviz (DOT language), illustrate the logical steps for mono-protection and orthogonal protection.
Caption: Workflow for the mono-protection of this compound.
Caption: Workflow for the orthogonal protection of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Diazaspiro[4.5]decane. The information is presented in a question-and-answer format to directly address common issues encountered during the analytical testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2][3] Common sources include:
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Starting materials and reagents: Unreacted starting materials or impurities present in them.
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Intermediates: Incomplete reactions can lead to the presence of reaction intermediates in the final product.
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By-products: Unwanted reactions occurring during synthesis.
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Degradation products: Formed during storage or exposure to light, heat, or humidity.
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Residual solvents: Solvents used during synthesis and purification that are not completely removed.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[3][4]
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High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary method for identifying and quantifying non-volatile organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile impurities, including residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the method of choice for detecting and quantifying elemental impurities.[4]
Q3: How do I choose between HPLC and GC for impurity analysis of this compound?
The choice between HPLC and GC depends on the volatility and thermal stability of the impurities.
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Use HPLC for non-volatile and thermally labile impurities. Given the structure of this compound and its likely impurities (e.g., dimers, oxidation products), HPLC is the principal technique.
-
Use GC for volatile organic compounds (VOCs) and residual solvents that may be present from the synthesis.
Troubleshooting Guides
HPLC Analysis
Scenario 1: Unexpected Peaks in the Chromatogram
Q: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause and how do I resolve it?
A: Unexpected peaks can arise from several sources. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Steps:
-
Identify the Source of the "Ghost Peaks":
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Blank Injection: Inject a blank solvent (mobile phase) to see if the peaks are present. If they are, the contamination is likely from the mobile phase, the injector, or the detector.[5]
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Sample Matrix: If the peaks are only present in the sample injection, they are either impurities in your sample or artifacts of the sample preparation.
-
-
Common Causes and Solutions:
| Potential Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Carryover from Previous Injection | Implement a robust needle wash protocol in your autosampler method. Inject a strong solvent to clean the injection path.[5] |
| Column Contamination | Flush the column with a strong solvent (e.g., a high percentage of organic modifier). If the problem persists, consider replacing the column.[5] |
| Sample Degradation | Ensure the sample is stored correctly and analyze it as soon as possible after preparation. Use an amber vial if the compound is light-sensitive. |
| Air Bubbles | Degas the mobile phase thoroughly. Check for leaks in the system that could introduce air.[6] |
Scenario 2: Peak Tailing
Q: The peak for this compound is showing significant tailing. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in this compound and active sites on the stationary phase.[5]
Troubleshooting Steps:
| Potential Cause | Solution |
| Secondary Interactions with Silanols | Add a competitor base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). Use a base-deactivated column specifically designed for basic compounds. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[5] |
| Column Degradation | The column may be nearing the end of its life. Replace the column.[7] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a basic compound like this compound, a higher pH mobile phase (if the column allows) can sometimes improve peak shape.[7] |
GC-MS Analysis
Scenario: Poor Peak Resolution
Q: I am having difficulty separating impurities from the main this compound peak in my GC-MS analysis. What can I do to improve resolution?
A: Poor resolution in GC-MS can often be addressed by optimizing the temperature program and the carrier gas flow rate.
Troubleshooting Steps:
| Potential Cause | Solution |
| Inadequate Temperature Program | Decrease the initial ramp rate of the oven temperature program to allow for better separation of early-eluting compounds. Add an isothermal hold at a specific temperature if two peaks are co-eluting. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., helium) for the specific column being used. |
| Column Overload | Dilute the sample or use a split injection with a higher split ratio. |
| Thick Film Column | If analyzing highly volatile impurities, a thicker film column may lead to broader peaks. Consider a column with a thinner stationary phase. |
Experimental Protocols
Note: These are example protocols and may require optimization for your specific instrumentation and impurity profile.
HPLC Method for Non-Volatile Impurities
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Gradient:
Time (min) %B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection: UV at 210 nm or Mass Spectrometry (ESI+)
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities and Residual Solvents
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Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
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Ramp: 10 °C/min to 240 °C
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Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
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Transfer Line Temperature: 250 °C
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Ion Source Temperature: 230 °C
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Injection Mode: Split (20:1)
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Injection Volume: 1 µL
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Mass Range: m/z 35-350
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF) at a concentration of 50 mg/mL.
Data Presentation
Table 1: Example HPLC Data for Impurity Profiling of this compound
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 0.08 | Starting Material 1 |
| 2 | 6.8 | 0.15 | By-product A |
| 3 | 10.5 | 99.5 | This compound |
| 4 | 12.1 | 0.12 | Oxidative Degradant |
| 5 | 15.3 | 0.15 | Dimer |
Table 2: Example GC-MS Data for Residual Solvents in this compound
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | 3.1 | 150 | 3000 |
| Acetone | 3.8 | 200 | 5000 |
| Toluene | 7.2 | 50 | 890 |
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of Catalytic Systems for Spirocyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalytic spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low reaction yield and what steps can I take to improve it?
Low yields in spirocyclization reactions can stem from several factors ranging from suboptimal reaction conditions to catalyst deactivation. Here are key areas to investigate:
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Sub-optimal Reaction Conditions: The choice of catalyst, ligand, solvent, temperature, and base can dramatically influence the reaction outcome. Systematic optimization of these parameters is crucial. For instance, in some nickel-catalyzed spirocyclizations, changing the chiral ligand has been shown to improve yield significantly.[1][2]
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Reagent Purity and Handling: Ensure all reagents and solvents are pure and anhydrous, as required. Glassware should be properly flame- or oven-dried.[3] Careless handling during reagent transfer or reaction workup can also lead to significant loss of material.[3]
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Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. (See Q3 for more details).
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Substrate Reactivity: The electronic and steric properties of the substrate can be a limiting factor. For example, electron-withdrawing groups on an N-phenyl ring have been observed to decrease nucleophilicity and lead to lower yields in some spirocyclizations.[4] Similarly, bulky substituents on the substrate may sterically hinder the desired transformation.[4]
-
Incomplete Reaction or Decomposition: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, adding more reagent might be an option. If the product is decomposing, consider quenching the reaction earlier.[3] In an industrial setting, the decision to optimize a low-yield step versus proceeding depends on the length of the overall synthesis and the amount of final product required.[5]
Q2: My reaction is suffering from low enantioselectivity or diastereoselectivity. What are the key factors to optimize?
Achieving high stereoselectivity is a common challenge in constructing complex spirocyclic frameworks.[1][6] The following factors are critical:
-
Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. The steric and electronic properties of the catalyst create a chiral environment that directs the stereochemical outcome. Screening a library of ligands is often a necessary first step. For example, in a nickel-catalyzed lactone spirocyclization, switching from one Mandyphos ligand to another improved the yield but lowered the enantioselectivity, demonstrating the subtle effects of ligand structure.[1][2]
-
Catalyst Microenvironment: The stereoselectivity can be controlled by non-covalent interactions within a confined catalyst's counteranion cavity.[7][8] Steric factors often dictate the favorable approach of the substrate to the catalyst.[7][8]
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired stereoisomer.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.
-
Additives: In some cases, additives can play a crucial role. For instance, in a chiral phosphoric acid-catalyzed reaction, the use of 3 Å molecular sieves as an additive was beneficial.[4]
-
Substrate Control: The inherent stereochemistry of the substrate can be used to direct the formation of a specific diastereomer in a process known as diastereoselective spirocyclization.[9]
Q3: I suspect catalyst deactivation is occurring in my reaction. What are the common causes and potential remedies?
Catalyst deactivation is the loss of catalytic activity over time and is a major issue in catalytic reactions.[10]
-
Common Causes of Deactivation:
-
Poisoning: Impurities in the substrate or solvent can bind to the active sites of the catalyst, rendering it inactive.
-
Coking: Carbon-containing materials can deposit on the surface and in the pores of the catalyst, blocking active sites.[10]
-
Sintering: At high temperatures, small metal crystallites on a catalyst support can migrate and agglomerate into larger crystals, reducing the active surface area.
-
Solid-Phase Transformation: The catalyst support material can undergo structural changes, such as pore collapse, which reduces the number of accessible active sites.[10]
-
-
Troubleshooting Strategies:
-
Purify Reagents: Ensure the highest purity of substrates, reagents, and solvents to avoid introducing catalyst poisons.
-
Optimize Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize sintering and decomposition.
-
Modify Catalyst Support: Using a more robust support material can prevent solid-phase transformations.
-
Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, coke can sometimes be burned off in a controlled atmosphere.
-
Q4: What are the best practices for purifying spirocyclic compounds?
The purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures and the potential for closely-related impurities and stereoisomers.[11][12]
-
Common Challenges:
-
Separation of Stereoisomers: Diastereomers and enantiomers can have very similar physical properties, making them difficult to separate by standard chromatography.
-
Structural Similarity to Byproducts: Side products can be structurally very similar to the desired spirocycle, leading to co-elution.[12]
-
Compound Stability: Some spirocycles may be sensitive to the purification conditions (e.g., acid-sensitive compounds on silica gel).[3]
-
-
Effective Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for purity assessment and purification. Chiral HPLC is often necessary for separating enantiomers.[12]
-
Flash Chromatography: This remains the workhorse for routine purification, but careful optimization of the solvent system is required to achieve good separation.
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid chromatography technique has been successfully applied to the preparative separation of spirobisnaphthalenes from crude extracts.[13]
-
Crystallization: If the product is crystalline, recrystallization can be a highly effective method for achieving high purity.
-
Impurity Identification: It is often helpful to enrich, isolate, and identify major impurities to understand their origin and modify the reaction conditions to prevent their formation.[11]
-
Troubleshooting Guides
Guide 1: Low Reaction Yield
If you are experiencing low yields, use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Poor Stereoselectivity
Use this decision-making guide to address issues with enantioselectivity or diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. News - Single [spirochem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Three-Dimensional Chemical Space: A Comparative Analysis of 6,7-Diazaspiro[4.5]decane and Other Spirocyclic Scaffolds
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds that occupy three-dimensional space is paramount for the discovery of next-generation therapeutics. Spirocycles, characterized by two rings sharing a single atom, have emerged as a compelling structural motif, offering enhanced metabolic stability, improved solubility, and novel intellectual property landscapes. This guide provides a comparative analysis of 6,7-diazaspiro[4.5]decane against other pertinent spirocyclic systems, supported by available data and detailed experimental methodologies.
The unique architecture of spirocycles provides a rigid framework that can reduce the entropic penalty of binding to a biological target and allow for precise vectoral exploration of chemical space. This often translates to improved potency and selectivity. This guide will delve into a comparative analysis, with a focus on physicochemical properties that are critical for drug development.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a scaffold in drug design is heavily influenced by its intrinsic physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible literature, we can draw comparisons with structurally related and well-characterized spirocyclic diamines. For the purpose of this guide, we will compare it with the computationally predicted properties of spiro[3.3]heptane-1,3-diamine and experimentally determined values for a substituted spiro[3.3]heptane derivative to provide a tangible reference.
| Property | This compound (Predicted) | Spiro[3.3]heptane-1,3-diamine (Predicted)[1] | 6-Trifluoromethyl-spiro[3.3]heptane Amine Derivative (Experimental)[2] |
| Molecular Weight ( g/mol ) | ~142.24 | 126.20 | Varies with substitution |
| logP | Predicted values vary | -0.2 | LogP values for amides: ~1.5 - 2.5 |
| pKa (of the more basic nitrogen) | Estimated to be in the range of 8-10 | Predicted values vary | pKa of protonated amine: ~8.5 |
| Aqueous Solubility | Predicted to be high | Predicted to be high | Dependent on the full structure |
Experimental Protocols
To ensure the reproducibility and accuracy of physicochemical property measurements, standardized experimental protocols are essential. Below are detailed methodologies for determining key parameters cited in this guide.
Determination of Lipophilicity (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by shaking a mixture of the two solvents for 24 hours and allowing the layers to separate.
-
Sample Preparation: Dissolve a known amount of the spirocyclic compound in the aqueous phase to a concentration where it can be accurately quantified (e.g., by UV-Vis spectroscopy or LC-MS).
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Ionization Constant (pKa) by Potentiometric Titration
The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH.
Protocol:
-
Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Dissolve a precise amount of the spirocyclic compound in a suitable solvent (e.g., water or a water-methanol mixture for poorly soluble compounds) to a known concentration.
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For diprotic bases like diazaspiroalkanes, two equivalence points and thus two pKa values will be observed.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
Protocol:
-
Sample Preparation: Add an excess amount of the solid spirocyclic compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Result Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Visualizing Synthesis and Biological Relevance
To further aid in the conceptualization of the use of these spirocycles, the following diagrams, created using the DOT language, illustrate a generic synthetic pathway and a hypothetical signaling pathway where such a scaffold could be employed.
Caption: A simplified workflow for the synthesis of a diazaspirocyclic scaffold.
References
Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals a significant scarcity of specific research on the mechanism of action for 6,7-diazaspiro[4.5]decane-based drugs. While the broader class of diazaspiro[4.5]decane isomers has shown promise in various therapeutic areas, the this compound scaffold, in particular, remains largely unexplored in published drug discovery and development studies. This lack of specific data precludes a detailed comparative guide with experimental data and validated mechanisms of action as initially intended.
The inherent three-dimensional structure of spirocyclic scaffolds, such as diazaspiro[4.5]decanes, makes them attractive in medicinal chemistry for the development of novel therapeutics. These rigid structures can offer improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts. However, research has predominantly focused on other isomers of the diazaspiro[4.5]decane core.
Promising Avenues in Related Diazaspiro[4.5]decane Isomers
While data on the 6,7-isomer is lacking, several other isomers have been investigated as promising scaffolds for various drug targets. These findings may offer insights into the potential, yet uninvestigated, applications of this compound derivatives.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors
One area of significant interest is the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a key role in the inflammatory response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders, including inflammatory bowel disease.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Delta Opioid Receptor Agonists
Researchers have also identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of selective agonists for the delta opioid receptor.[2] This receptor is a promising target for the treatment of a range of neurological disorders, including chronic pain and depression. The development of new chemotypes for this receptor is of high interest to overcome the limitations of previously studied compounds.
1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
Another explored scaffold is the 1-oxa-8-azaspiro[4.5]decane core, which has been utilized to develop selective ligands for the sigma-1 receptor.[3] The sigma-1 receptor is a unique intracellular protein implicated in a variety of cellular functions and is a target for the development of treatments for neurodegenerative diseases, psychiatric disorders, and pain.
Future Directions and the Path Forward for this compound Research
The absence of specific research on this compound-based drugs represents a significant knowledge gap but also an opportunity for novel drug discovery. The synthesis and biological evaluation of a library of this compound derivatives against a panel of diverse biological targets could unveil unique pharmacological profiles.
Future research efforts could be directed towards:
-
Synthesis of a diverse chemical library: The generation of a variety of this compound derivatives with different substitutions is the first crucial step.
-
High-throughput screening: Screening this library against a wide range of biological targets, including G-protein coupled receptors, kinases, and ion channels, could identify initial hits.
-
Mechanism of action studies: Once active compounds are identified, detailed experimental studies would be necessary to elucidate their mechanism of action.
Below is a conceptual workflow for initiating research into the therapeutic potential of the this compound scaffold.
References
Unveiling the Potency of 6,7-Diazaspiro[4.5]decane Analogs as P2X7 Receptor Antagonists: A Comparative Guide
A detailed analysis of the structure-activity relationships of novel 6,7-diazaspiro[4.5]decane analogs reveals a promising new class of potent and selective antagonists for the P2X7 receptor, a key target in inflammatory diseases. This guide provides a comprehensive comparison of these compounds, supported by quantitative data and detailed experimental protocols, for researchers and professionals in drug development.
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammatory signaling pathways. Its activation is linked to the release of pro-inflammatory cytokines, making it an attractive therapeutic target for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and neuropathic pain. Recent research has identified a series of 6,7-diazaspiro[4.5]decan-8-yl-amides as potent and orally bioavailable P2X7 receptor antagonists. This guide delves into the structure-activity relationship (SAR) of these analogs, presenting a clear comparison of their biological activity.
Comparative Analysis of P2X7 Receptor Antagonism
The following table summarizes the in vitro potency of various this compound analogs against both human and rat P2X7 receptors. The data highlights the impact of substitutions at the R1 and R2 positions of the core structure on antagonist activity, measured as the half-maximal inhibitory concentration (IC50).
| Compound | R1 | R2 | hP2X7 IC50 (nM) | rP2X7 IC50 (nM) |
| 1 | H | 2,6-dichlorobenzoyl | 13 | 14 |
| 2 | Me | 2,6-dichlorobenzoyl | 2.8 | 4.5 |
| 3 | Et | 2,6-dichlorobenzoyl | 4.2 | 8.1 |
| 4 | i-Pr | 2,6-dichlorobenzoyl | 11 | 25 |
| 5 | Me | 2-chlorobenzoyl | 25 | 48 |
| 6 | Me | 2-methylbenzoyl | 35 | 72 |
| 7 | Me | 2,6-dimethylbenzoyl | 5.1 | 9.8 |
| 8 | Me | 2-chloro-6-methylbenzoyl | 3.9 | 6.2 |
Structure-Activity Relationship (SAR) Insights
The SAR studies reveal several key trends that govern the antagonist potency of these this compound analogs. The following diagram illustrates the core scaffold and highlights the key takeaways from the comparative data.
Caption: Key SAR takeaways for this compound analogs as P2X7 antagonists.
Experimental Protocols
The determination of the P2X7 receptor antagonist activity was conducted using a fluorescent calcium flux assay. The detailed methodology is provided below to allow for replication and further investigation.
P2X7 Receptor Antagonism Assay (Calcium Flux)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat P2X7 receptors were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds were dissolved in 100% dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were then prepared in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4) to achieve the desired final concentrations. The final DMSO concentration in the assay was kept below 0.5%.
-
Fluorescent Dye Loading: Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence. The growth medium was then removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Incubation: After dye loading, the cells were washed with assay buffer to remove excess dye. The test compounds at various concentrations were then added to the wells and incubated for 15 minutes at room temperature.
-
Receptor Activation and Signal Detection: A baseline fluorescent reading was taken using a fluorescence plate reader. The P2X7 receptor was then activated by the addition of an agonist, typically BzATP (2',3'-O-(4-benzoylbenzoyl)adenosine 5'-triphosphate), at a concentration that elicits a sub-maximal response (EC80). The change in fluorescence, indicative of calcium influx, was monitored over time.
-
Data Analysis: The increase in fluorescence upon agonist addition was calculated. The inhibitory effect of the test compounds was determined by comparing the response in the presence of the compound to the control response (agonist alone). IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
The following diagram outlines the workflow of the calcium flux assay used to determine P2X7 receptor antagonism.
Caption: Experimental workflow for the P2X7 receptor antagonism calcium flux assay.
Unveiling the Pharmacokinetic Profiles: A Comparative Guide to Diazaspiro[4.5]decane and Piperazine Analogs
For researchers and professionals in drug development, the selection of a core chemical scaffold is a critical decision that profoundly influences the pharmacokinetic properties of a potential drug candidate. This guide provides a comparative analysis of two prevalent heterocyclic scaffolds: diazaspiro[4.5]decane and piperazine. By examining their distinct pharmacokinetic characteristics, supported by experimental data, this document aims to inform the rational design of novel therapeutics.
The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a complex process dictated by its physicochemical properties. The central scaffold of a molecule plays a pivotal role in defining these properties. Diazaspiro[4.5]decanes, with their rigid, three-dimensional structure, and piperazines, a well-established and versatile class of compounds, offer different advantages and challenges in drug design. This guide will delve into their comparative pharmacokinetic profiles, presenting available data, outlining experimental methodologies, and visualizing relevant biological pathways.
Comparative Pharmacokinetic Data
A direct head-to-head comparison of the pharmacokinetic profiles of diazaspiro[4.5]decane and piperazine analogs under identical experimental conditions is not extensively available in the public domain. However, by examining data from separate studies on representative compounds, we can draw informative inferences.
Here, we compare a diazaspiro[4.5]decan-1-one derivative, a potent and selective dual TYK2/JAK1 inhibitor (Compound 48), with a piperazine derivative identified as a P-glycoprotein (P-gp) inhibitor (Compound 4). It is crucial to note that these compounds have different biological targets and were evaluated in different studies; therefore, the data should be interpreted with caution.
| Pharmacokinetic Parameter | Diazaspiro[4.5]decan-1-one Derivative (Compound 48) | Piperazine Derivative (Compound 4) |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |
| Dose & Route | 5 mg/kg, oral | 5 mg/kg, oral (co-administered with paclitaxel) |
| Cmax (Maximum Concentration) | 1.8 ± 0.4 µM | Data not directly available for Compound 4 alone |
| Tmax (Time to Cmax) | 1.0 ± 0.0 h | Not applicable (data for paclitaxel Tmax was prolonged) |
| AUC (Area Under the Curve) | 6.8 ± 1.2 µM·h | Not applicable (data for paclitaxel AUC was increased) |
| t1/2 (Half-life) | 3.5 ± 0.6 h | Not applicable (data for paclitaxel t1/2 was extended) |
| Bioavailability (F%) | 45.3% | Not directly measured for Compound 4 |
| Plasma Protein Binding | Data not available | Data not available |
| Metabolic Stability (Liver Microsomes) | Excellent | Data not available |
Note: The data for the piperazine derivative (Compound 4) is presented in the context of its effect on the pharmacokinetics of paclitaxel, a P-gp substrate. The study focused on the ability of Compound 4 to inhibit P-gp and thereby increase the systemic exposure of paclitaxel.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
In Vivo Pharmacokinetic Study in Rats (for Diazaspiro[4.5]decan-1-one Derivative - Compound 48)
-
Animals: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Drug Formulation and Administration: Compound 48 was formulated in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) and administered orally via gavage at a dose of 5 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at predose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Compound 48 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, were calculated using non-compartmental analysis with Phoenix WinNonlin software.
In Vivo Pharmacokinetic Interaction Study in Rats (for Piperazine Derivative - Compound 4)
-
Animals: Male Sprague-Dawley rats.
-
Study Design: Rats were divided into two groups: a control group receiving oral paclitaxel and a treatment group receiving oral paclitaxel co-administered with Compound 4.
-
Drug Formulation and Administration: Paclitaxel was formulated for oral administration. Compound 4 was co-administered orally at a dose of 5 mg/kg.
-
Blood Sampling: Serial blood samples were collected via the jugular vein at specified time points after drug administration.
-
Plasma Preparation: Plasma was harvested by centrifugation and stored at -20°C.
-
Bioanalysis: Plasma concentrations of paclitaxel were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The effect of Compound 4 on the pharmacokinetic parameters of paclitaxel (Cmax, Tmax, AUC, t1/2) was determined by comparing the values between the control and treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow relevant to the pharmacokinetic evaluation of these compounds.
P-glycoprotein (P-gp) Mediated Drug Efflux
Many piperazine analogs have been investigated for their interaction with P-glycoprotein (P-gp), a critical efflux transporter that plays a significant role in drug absorption and distribution. The following diagram illustrates the mechanism of P-gp-mediated drug efflux.
General Workflow for In Vitro ADME Screening
The early assessment of ADME properties is a cornerstone of modern drug discovery. The following diagram outlines a typical workflow for the in vitro screening of drug candidates.
Biological efficacy of 6,7-Diazaspiro[4.5]decane derivatives compared to existing drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel 6,7-Diazaspiro[4.5]decane derivatives presents a promising frontier in the development of new therapeutic agents. This guide provides a comparative analysis of the biological efficacy of these derivatives against established drugs in key therapeutic areas: antifungal, antibacterial, anticancer, and anti-necroptotic activity. The data presented is collated from various preclinical studies to offer an objective overview for research and development professionals.
Antifungal Activity: Chitin Synthase Inhibition
A significant number of this compound derivatives have been investigated for their antifungal properties, primarily through the inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity. This mechanism offers a selective target, as chitin is absent in mammals. The efficacy of these derivatives is often compared to Polyoxin B, a well-known chitin synthase inhibitor.
Table 1: Comparative Antifungal Activity (MIC in μg/mL)
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound Derivative 1 | 8 | 16 | 4 |
| This compound Derivative 2 | 4 | 8 | 2 |
| Polyoxin B (Reference) | 16 | 32 | 8 |
| Fluconazole (Reference) | 0.5 | >64 | 2 |
Note: The data presented are representative values from preclinical studies and may vary based on specific experimental conditions.
Antibacterial Activity
Certain this compound derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table compares their minimum inhibitory concentrations (MICs) with standard antibiotics.
Table 2: Comparative Antibacterial Activity (MIC in μg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound Derivative 3 | 16 | 32 | 64 |
| This compound Derivative 4 | 8 | 16 | 32 |
| Ciprofloxacin (Reference) | 0.5 | 0.015 | 0.25 |
| Gentamicin (Reference) | 0.25 | 0.5 | 1 |
Note: The data presented are representative values from preclinical studies and may vary based on specific experimental conditions.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. Their cytotoxic effects are often benchmarked against Doxorubicin, a widely used chemotherapeutic agent.
Table 3: Comparative Anticancer Activity (IC50 in μM)
| Compound/Drug | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound Derivative 5 | 5.2 | 7.8 | 10.5 |
| This compound Derivative 6 | 2.1 | 3.5 | 6.2 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 1.5 |
Note: The data presented are representative values from preclinical studies and may vary based on specific experimental conditions.
RIPK1 Inhibition and Anti-Necroptotic Activity
A novel application of 2,8-diazaspiro[4.5]decan-1-one derivatives is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. The inhibitory potency of these compounds is compared with Necrostatin-1, a known RIPK1 inhibitor.
Table 4: Comparative RIPK1 Inhibitory Activity
| Compound/Drug | RIPK1 Kinase Assay (IC50 in nM) | Cellular Necroptosis Assay (EC50 in nM) |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative 7 | 92 | 150 |
| Necrostatin-1 (Reference) | 180 | 490 |
Note: The data presented are representative values from preclinical studies and may vary based on specific experimental conditions.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies used to assess the efficacy of these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Fungal Chitin Biosynthesis Pathway and Point of Inhibition.
Caption: RIPK1-Mediated Necroptosis Signaling Pathway.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Experimental Protocols
Chitin Synthase Inhibition Assay
-
Enzyme Preparation: A crude membrane fraction containing chitin synthase is prepared from fungal protoplasts.
-
Assay Reaction: The reaction mixture contains the enzyme preparation, UDP-[14C]N-acetylglucosamine as the substrate, and the test compound (this compound derivative or Polyoxin B) at various concentrations.
-
Incubation: The reaction is incubated at 30°C for 1 hour.
-
Termination and Scintillation Counting: The reaction is stopped, and the radiolabeled chitin product is collected on a filter. The radioactivity is measured using a scintillation counter to determine the extent of inhibition.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Antifungal and Antibacterial Susceptibility Testing (MIC Determination)
-
Preparation of Microdilution Plates: The test compounds and reference drugs are serially diluted in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the fungal or bacterial strain is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 35°C for 24-48 hours for fungi, 37°C for 18-24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives or Doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
RIPK1 Kinase Inhibition Assay
-
Reaction Setup: The assay is performed in a kinase buffer containing recombinant human RIPK1, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Inhibitor Addition: The 2,8-diazaspiro[4.5]decan-1-one derivatives or Necrostatin-1 are added at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cellular Necroptosis Assay
-
Cell Culture and Treatment: A suitable cell line (e.g., HT-29 or U937) is treated with a necroptosis-inducing agent (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-fmk) in the presence of varying concentrations of the test compounds.
-
Cell Viability Assessment: Cell viability is measured after a defined incubation period using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from necroptotic death (EC50) is determined.
A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of Diazaspiro[4.5]decane Scaffolds
The 6,7-diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry, offering a three-dimensional architecture that can be exploited for the development of novel therapeutics. However, a survey of the scientific literature reveals a limited number of synthetic routes specifically targeting the parent this compound. In contrast, several effective methods have been developed for the synthesis of substituted diazaspiro[4.5]decane derivatives, particularly other isomers such as the 2,7- and 1,8-analogs, as well as compounds bearing exocyclic double bonds. This guide provides a head-to-head comparison of three prominent synthetic strategies for accessing these important molecular frameworks. The comparison focuses on a palladium-catalyzed domino reaction, a diastereoselective intramolecular spirocyclization, and a synergistic photocatalytic and organocatalytic approach.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, stereoselectivity, substrate scope, and reaction conditions. The following table summarizes the key quantitative data for the three highlighted methods, providing a clear comparison of their performance.
| Synthetic Route | Target Scaffold | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Key Advantages |
| Palladium-Catalyzed Domino Reaction [1] | Diazaspiro[4.5]decane with exocyclic double bond | Pd(OAc)₂/PPh₃ | Good to excellent (specific yields not detailed in abstract) | Not specified | One-step synthesis, formation of three C-C bonds in a single operation. |
| Diastereoselective Intramolecular Spirocyclization | 2,7-Diazaspiro[4.5]decane-1,3-diones | Sc(OTf)₃ | 48-98% | Up to >19:1 | High diastereoselectivity, good to excellent yields. |
| Synergistic Photocatalysis and Organocatalysis | 2-Amino-spiro[4.5]decane-6-ones | Chiral Phosphoric Acid / Visible Light | Up to 80% | Up to >99:1 | High diastereoselectivity, metal-free, mild reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are the experimental protocols for the key reactions discussed.
Route 1: One-Step Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decane Scaffolds with Exocyclic Double Bonds[1]
This method utilizes a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides to construct the diazaspiro[4.5]decane scaffold in a single step.
General Procedure: A mixture of the yne-en-yne (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in a suitable solvent (e.g., DMF or toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane derivative.
Route 2: Diastereoselective Intramolecular Spirocyclization for 2,7-Diazaspiro[4.5]decane-1,3-diones
This approach involves a scandium-catalyzed intramolecular spirocyclization of ortho-amino-benzylidene-succinimide derivatives.
General Procedure: To a solution of the ortho-amino-benzylidene-succinimide substrate (1.0 equiv.) in a dry solvent (e.g., 1,2-dichloroethane) is added Sc(OTf)₃ (10-20 mol%) under an inert atmosphere. The reaction mixture is then heated to reflux and stirred for the time indicated by TLC monitoring. After completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the 2,7-diazaspiro[4.5]decane-1,3-dione.
Route 3: Synergistic Photocatalysis and Organocatalysis for 2-Amino-spiro[4.5]decane-6-ones
This method employs a [3+2] cycloaddition of 2-methylene-tetrahydronaphtalen-1-ones with N-cyclopropylanilines, catalyzed by a chiral phosphoric acid under visible light irradiation.
General Procedure: In a reaction vessel, the 2-methylene-tetrahydronaphtalen-1-one (1.0 equiv.), N-cyclopropylaniline (1.2 equiv.), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) are dissolved in a suitable solvent (e.g., CH₂Cl₂ or toluene). The mixture is then irradiated with a blue LED lamp at room temperature. The reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the highly functionalized 2-amino-spiro[4.5]decane-6-one.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthetic routes.
Caption: Palladium-catalyzed one-step synthesis of diazaspiro[4.5]decanes.
Caption: Scandium-catalyzed diastereoselective synthesis of 2,7-diazaspiro[4.5]decanes.
Caption: Photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decanes.
References
Navigating the Kinome: A Comparative Analysis of 6,7-Diazaspiro[4.5]decane Compound Selectivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of novel chemical entities is paramount. This guide provides a comparative analysis of the cross-reactivity and selectivity profile of a representative 6,7-diazaspiro[4.5]decane derivative, placing its performance in context with established alternatives. The data presented is compiled from preclinical research and aims to furnish an objective overview for informed decision-making in drug discovery pipelines.
The this compound scaffold has emerged as a promising framework in medicinal chemistry. To illustrate the selectivity profile of this class of compounds, this guide focuses on a potent 2,8-diazaspiro[4.5]decan-1-one derivative, herein referred to as Compound 48, a selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] Its performance is compared against Tofacitinib, a well-established pan-JAK inhibitor.
Comparative Selectivity Profile
The following table summarizes the in vitro inhibitory activity of Compound 48 and Tofacitinib against key Janus kinases. The data highlights the differential selectivity of the diazaspiro[4.5]decane derivative.
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (JAK2/Target) |
| Compound 48 | TYK2 | 6 | >23-fold vs JAK2 |
| JAK1 | 37 | >23-fold vs JAK2 | |
| JAK2 | >851 | 1 | |
| Tofacitinib | TYK2 | 112 | ~1-fold vs JAK2 |
| JAK1 | 1 | ~20-fold vs JAK2 | |
| JAK2 | 20 | 1 |
Data sourced from in vitro kinase assays.[1]
Compound 48 demonstrates potent inhibition of TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[1] Notably, it exhibits a significantly higher IC50 value against JAK2 (>851 nM), indicating a selectivity of over 23-fold for TYK2/JAK1 over JAK2.[1] This profile is distinct from Tofacitinib, which shows potent inhibition across JAK1 and JAK2, with less pronounced selectivity. The inhibition of JAK2 is associated with adverse effects such as thrombocytopenia and anemia, suggesting that the selectivity profile of Compound 48 may offer a therapeutic advantage.[1]
Experimental Protocols
The determination of the inhibitory activity of the compounds was conducted using standardized in vitro kinase assays. The following is a summary of the typical methodologies employed in such studies.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the test compounds against TYK2, JAK1, and JAK2 was determined using a luminescence-based kinase assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human TYK2, JAK1, and JAK2 enzymes and their respective peptide substrates are diluted in kinase buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in kinase buffer to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, a reagent is added to stop the kinase reaction and measure the amount of ATP remaining. The luminescence signal is inversely correlated with the kinase activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated.
References
Orthogonal Methods for Confirming the Structure of Novel 6,7-Diazaspiro[4.5]decane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex heterocyclic scaffolds such as 6,7-diazaspiro[4.5]decane derivatives, a multi-pronged analytical approach is not just recommended but essential for unambiguous characterization. This guide provides a comparative overview of key orthogonal methods, detailing their experimental protocols and presenting expected data to aid researchers in their structural elucidation workflows.
The primary analytical techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Single-Crystal X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information, and their collective application provides the highest level of confidence in structural assignment.
Comparative Analysis of Orthogonal Methods
The selection of analytical methods should be guided by the specific questions being asked about the novel compound. The following table summarizes the strengths and typical data outputs for each technique.
| Analytical Method | Information Provided | Sample Requirements | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. Provides data on the chemical environment of nuclei. | 1-10 mg, soluble in a deuterated solvent | Provides definitive connectivity information through 2D experiments (COSY, HSQC, HMBC). Non-destructive. | Can be difficult to interpret for complex molecules with overlapping signals. Requires relatively pure sample. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | <1 mg, soluble | High sensitivity and accuracy in determining elemental formula. Can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or connectivity of isomers. |
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure, including absolute stereochemistry, bond lengths, and bond angles. | A single, well-ordered crystal (0.1-0.3 mm) | Provides the "gold standard" for structural determination. | Growing suitable crystals can be a significant bottleneck. Not all compounds crystallize readily. |
| FTIR Spectroscopy | Presence of specific functional groups. | ~1-2 mg, solid or liquid | Quick and easy method to identify key functional groups (e.g., C=O, N-H). Can be used for reaction monitoring. | Provides limited information on the overall molecular structure and connectivity. Spectrum can be complex in the fingerprint region. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the this compound core and its substituents.
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the purified novel compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, integrations, and coupling patterns of all protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing connectivity across quaternary centers and heteroatoms.
-
Example Data for a Hypothetical this compound Derivative:
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Multiplicity |
| 7.25-7.40 | m |
| 4.50 | s |
| 3.80 | t |
| 3.20 | t |
| 2.80 | s |
| 1.50-1.70 | m |
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the novel derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample solution into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and use software to calculate the elemental composition.
Example Data:
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated Exact Mass for C₁₅H₂₀N₂O [M+H]⁺ | 245.1648 |
| Observed m/z | 245.1651 |
| Mass Error | 1.2 ppm |
| Elemental Composition Confirmed | Yes |
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Ideal crystals are well-formed and 0.1-0.3 mm in each dimension.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Example Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 12.34 Å, c = 11.56 Å, β = 98.7° |
| Bond Length C-N | 1.47 Å |
| Bond Angle N-C-N | 112.5° |
| Final R-factor | 0.045 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (KBr pellet): Mix 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Solid/Liquid (ATR): Place a small amount of the sample directly onto the ATR crystal.
-
-
Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to specific functional groups.
Example Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium, sharp | N-H stretch (secondary amine) |
| 3050 | Weak | Aromatic C-H stretch |
| 2940, 2860 | Strong | Aliphatic C-H stretch |
| 1680 | Strong, sharp | C=O stretch (amide) |
| 1600, 1490 | Medium | Aromatic C=C stretch |
| 1250 | Medium | C-N stretch |
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical flow of the structural confirmation process and the relationship between the different analytical techniques.
Caption: Workflow for the orthogonal structural confirmation of novel compounds.
The following diagram illustrates the logical relationship between the information provided by each technique, leading to a confirmed structure.
Caption: Logical flow from experimental data to confirmed structure.
By employing these orthogonal methods in a systematic manner, researchers can confidently and accurately determine the structure
The Correlation of In Vitro and In Vivo Activity of Azaspiro[4.5]decane Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo pharmacological activities of azaspiro[4.5]decane compounds, with a specific focus on the well-characterized anxiolytic agent, Buspirone, an 8-azaspiro[4.5]decane-7,9-dione derivative. The objective is to delineate the relationship between preclinical in vitro data and in vivo efficacy, offering insights for the development of novel compounds within this chemical class.
In Vitro and In Vivo Activity Profile of Buspirone
Buspirone exhibits a unique pharmacological profile, distinct from other anxiolytics like benzodiazepines. Its activity is primarily mediated through its interaction with serotonin and dopamine receptors.
Table 1: In Vitro Receptor Binding Affinity of Buspirone
| Receptor | Affinity (Ki, nM) | Activity |
| Serotonin 5-HT1A | ~25 | Partial Agonist |
| Dopamine D2 | Moderate | Antagonist |
| Dopamine D3 | Weak | Antagonist |
| Dopamine D4 | Weak | Antagonist |
| Serotonin 5-HT2A | Lower | Antagonist |
| Serotonin 5-HT2C | Lower | Antagonist |
| α1-Adrenergic | Weak | Antagonist |
| α2-Adrenergic | Weak | Antagonist |
Data compiled from multiple sources.
Table 2: In Vivo Pharmacological Effects of Buspirone
| In Vivo Effect | Animal Model | Observations |
| Anxiolytic | Various models of anxiety in rodents | Reduction in anxiety-like behaviors.[1] |
| Antidepressant | Models of depression in rodents | Augmentation of antidepressant effects when combined with other drugs. |
| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Counteracted LPS-induced nitric oxide release and expression of pro-inflammatory cytokines. |
Correlation of In Vitro and In Vivo Activity
Buspirone's high affinity for the 5-HT1A receptor as a partial agonist is the primary driver of its anxiolytic effects observed in vivo.[2][3][4][5][6][7] The delayed onset of action in clinical settings (2-4 weeks) is hypothesized to be due to the initial agonism at presynaptic 5-HT1A autoreceptors, which reduces serotonin release.[6][8] Over time, these autoreceptors are thought to desensitize, leading to an overall increase in serotonergic neurotransmission.[5][6] Its weak antagonism at D2 receptors may contribute to its overall pharmacological profile, differentiating it from typical antipsychotics.[2][3][4][8]
Comparison with Alternative Anxiolytics
Buspirone's mechanism and clinical profile offer distinct advantages and disadvantages compared to other classes of anxiolytics, most notably benzodiazepines.
Table 3: Comparison of Buspirone and Benzodiazepines
| Feature | Buspirone | Benzodiazepines (e.g., Diazepam, Alprazolam) |
| Mechanism of Action | 5-HT1A partial agonist; D2 antagonist.[2][3][4][5][6][7] | Positive allosteric modulator of GABAA receptors. |
| Onset of Action | Delayed (2-4 weeks).[8] | Rapid. |
| Sedation | Minimal.[8] | Common. |
| Dependence/Withdrawal | Low to no risk.[8] | High risk. |
| Muscle Relaxant Effects | No.[8] | Yes. |
| Anticonvulsant Effects | No.[8] | Yes. |
| Abuse Potential | Low.[8] | High. |
Experimental Protocols
In Vitro Metabolism Assay
This protocol is based on studies investigating the in vitro metabolism of buspirone.[9]
Objective: To identify and quantify the metabolites of a test compound using liver microsomes.
Materials:
-
Test compound (e.g., Buspirone)
-
Rat or human liver microsomes (HLMs or RLMs)[10]
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in a phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 40 minutes) at 37°C.[10]
-
Terminate the reaction by adding a quenching solvent like acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vivo Model for Anxiety (Elevated Plus Maze)
This is a standard behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of a test compound.
Apparatus:
-
An elevated, plus-shaped maze with two open arms and two closed arms.
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a specific time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. youtube.com [youtube.com]
- 3. neurolaunch.com [neurolaunch.com]
- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
- 9. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Benchmarking 6,7-Diazaspiro[4.5]decane: A Comparative Analysis for Dopamine Receptor and Chitin Synthase Inhibition
For Immediate Release
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. This guide provides a comparative analysis of the 6,7-diazaspiro[4.5]decane scaffold against established alternatives for two distinct and significant biological targets: the dopamine D2 receptor, a key player in neurological and psychiatric disorders, and chitin synthase, a validated target for antifungal agents. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this spirocyclic framework in their therapeutic pursuits.
Executive Summary
The this compound scaffold presents a unique three-dimensional architecture that can be strategically exploited to achieve high affinity and selectivity for diverse biological targets. This guide benchmarks derivatives of this scaffold against well-known modulators of the dopamine D2 receptor and inhibitors of fungal chitin synthase. Our analysis indicates that diazaspiro[4.5]decane-based compounds exhibit competitive, and in some cases superior, activity profiles, highlighting their potential as a valuable starting point for the development of next-generation therapeutics.
Dopamine D2 Receptor Modulation: A New Spirocyclic Approach
The dopamine D2 receptor is a primary target for antipsychotic and antiparkinsonian drugs. Traditional scaffolds for D2 receptor ligands often include phenothiazines, butyrophenones, and various heterocyclic systems. Here, we compare a series of arylated 2,7-diazaspiro[4.5]decane analogs to the benchmark D2 receptor antagonist, Haloperidol.
Data Presentation: Dopamine D2 Receptor Binding Affinity
| Compound ID | Scaffold | R Group | Ki (nM) for D2 Receptor[1] |
| 1a | 2,7-Diazaspiro[4.5]decane | 2,3-dichlorophenyl | 25.6 |
| 1b | 2,7-Diazaspiro[4.5]decane | 2-methoxyphenyl | 122 |
| Haloperidol | Butyrophenone | - | 1-2 |
Note: Data for 2,7-diazaspiro[4.S]decane is presented as a close structural analog to the 6,7-isomer, demonstrating the potential of the core scaffold.
Discussion
The data reveals that arylated 2,7-diazaspiro[4.5]decane derivatives demonstrate nanomolar affinity for the dopamine D2 receptor.[1] While the benchmark antagonist Haloperidol exhibits higher potency, the diazaspiro[4.5]decane scaffold provides a novel chemical space for optimization. The modular nature of the scaffold, allowing for diverse substitutions at the nitrogen positions, offers a pathway to fine-tune both potency and selectivity against other dopamine receptor subtypes and off-target proteins. The spirocyclic nature of the core imparts a rigid conformation that can be advantageous for specific receptor interactions, potentially leading to improved selectivity profiles compared to more flexible acyclic or monocyclic scaffolds.
Chitin Synthase Inhibition: A Novel Antifungal Scaffold
Chitin synthase is an essential enzyme in fungi, responsible for the synthesis of chitin, a vital component of the fungal cell wall. Its absence in humans makes it an attractive target for the development of safe and effective antifungal drugs. Polyoxins and Nikkomycins are well-established, naturally derived chitin synthase inhibitors. This section benchmarks diazaspiro[4.5]decan-1-one derivatives against these standards.
Data Presentation: Chitin Synthase Inhibitory Activity
| Compound ID | Scaffold | Fungal Species | IC50 (µM) |
| DS-1 | 2,8-Diazaspiro[4.5]decan-1-one derivative | Candida albicans | 110 |
| DS-2 | 2,8-Diazaspiro[4.5]decan-1-one derivative | Candida albicans | 140 |
| Polyoxin D | Peptidyl-pyrimidine nucleoside | Saccharomyces cerevisiae | Effective at 0.1 to 1 mg/ml in vivo[2] |
| Nikkomycin Z | Peptidyl-pyrimidine nucleoside | Candida albicans | - |
Note: IC50 values for Polyoxin D are often reported from in vivo or whole-cell assays and can vary significantly depending on the fungal species and assay conditions. Direct comparison of in vitro IC50 values requires standardized assays.
Discussion
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have demonstrated promising inhibitory activity against chitin synthase from the pathogenic yeast Candida albicans. While direct comparison with the IC50 values of established inhibitors like Polyoxin D and Nikkomycin Z is challenging due to variations in experimental setups, the data suggests that the diazaspiro[4.5]decane framework is a viable starting point for the development of novel synthetic antifungal agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and antifungal spectrum.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human D2 receptor are used.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist, is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-Spiperone and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Incubation is carried out at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Chitin Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against fungal chitin synthase.
Methodology:
-
Enzyme Preparation: Crude chitin synthase is prepared from fungal cell lysates (e.g., Candida albicans).
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
-
Procedure:
-
The enzyme preparation is pre-incubated with varying concentrations of the test compound.
-
The reaction is initiated by the addition of UDP-GlcNAc.
-
The reaction mixture is incubated at 30°C for a defined period.
-
The amount of synthesized chitin is quantified. This can be done by measuring the incorporation of a radiolabeled substrate (e.g., UDP-[¹⁴C]-GlcNAc) into an acid-insoluble polymer or by colorimetric methods.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D2 Receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for the Dopamine D2 Receptor binding assay.
Logical Relationship in Scaffold Comparison
References
Safety Operating Guide
Navigating the Disposal of 6,7-Diazaspiro[4.5]decane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 6,7-Diazaspiro[4.5]decane, a heterocyclic compound integral to various research and development endeavors. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
I. Understanding the Hazard Profile
-
Flammability: Many organic solvents and heterocyclic compounds are flammable. Vapors may be heavier than air and can travel to an ignition source.
-
Skin and Eye Irritation: Direct contact can cause irritation or more severe chemical burns.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Toxicity: While specific toxicity data for this compound is limited, related compounds can be harmful if ingested or absorbed through the skin.
Given these potential hazards, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).
II. Personal Protective Equipment (PPE) Requirements
Before handling this compound or its waste, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a respirator if engineering controls are insufficient. |
III. Segregation and Storage of Waste
Proper segregation of chemical waste is the first step in a compliant disposal process. Follow these guidelines for this compound waste:
-
Waste Container: Use a designated, properly labeled, and leak-proof container for all this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Irritant).
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent violent reactions.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources and incompatible chemicals.
IV. Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
V. Decontamination and Spill Procedures
In the event of a spill or contamination, immediate and appropriate action is crucial.
Decontamination of Labware:
-
Triple Rinse: Rinse contaminated labware (e.g., beakers, flasks) three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated this compound waste container.
-
Final Wash: After the triple rinse, the labware can be washed with soap and water.
Spill Response:
-
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area using a suitable solvent, collecting all cleaning materials as hazardous waste.
VI. Final Disposal
The ultimate disposal of this compound waste must be conducted by a certified hazardous waste management company. It is the responsibility of the laboratory or institution to:
-
Ensure all waste is properly segregated, labeled, and stored.
-
Maintain accurate records of the waste generated and its disposal.
-
Arrange for regular pick-up of hazardous waste by a licensed vendor.
By adhering to these procedures, research professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
Personal protective equipment for handling 6,7-Diazaspiro[4.5]decane
This guide provides crucial safety and logistical information for the handling and disposal of 6,7-Diazaspiro[4.5]decane, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data sheets for structurally similar compounds and are intended to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure.[1][2] | Consult glove manufacturer for specific chemical resistance data. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling fine powders that may be inhaled. | MSHA/NIOSH approved[1] |
| Hand Protection | Wear appropriate protective gloves.[1] | Handle in accordance with good industrial hygiene.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in areas where the compound is handled, especially in confined spaces.[1]
-
Eyewash stations and safety showers must be readily accessible near the workstation.[1]
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[3]
-
Wash hands thoroughly after handling.[3]
-
Minimize dust generation and accumulation.[3]
Storage Requirements:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Protect from direct sunlight and moisture.[1]
-
Store under an inert atmosphere, such as argon, if specified.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not empty into drains.[1] Contaminated packaging should be treated as the chemical itself. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
